molecular formula C15H22O2 B092755 3,5-Di-tert-butylbenzoic acid CAS No. 16225-26-6

3,5-Di-tert-butylbenzoic acid

Cat. No.: B092755
CAS No.: 16225-26-6
M. Wt: 234.33 g/mol
InChI Key: NCTSLPBQVXUAHR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzoic acid is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butylbenzoic acid
Source PubChem
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InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSLPBQVXUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20167341
Record name 3,5-Bis(tert-butyl)benzoic acid
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Molecular Weight

234.33 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16225-26-6
Record name 3,5-Bis(1,1-dimethylethyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)benzoic acid
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Record name 3,5-Bis(tert-butyl)benzoic acid
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Record name 3,5-bis(tert-butyl)benzoic acid
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Foundational & Exploratory

Synthesis of 3,5-Di-tert-butylbenzoic Acid: A Technical Guide Featuring Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis for 3,5-di-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science. While a direct one-step Friedel-Crafts acylation to introduce the carboxylic acid functionality is not the preferred route, a key step in this synthesis involves a classic Friedel-Crafts acylation to form an acetophenone (B1666503) intermediate, which is subsequently oxidized to the target benzoic acid. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step process, commencing with the preparation of the starting material, 1,3-di-tert-butylbenzene (B94130). This is followed by a Friedel-Crafts acylation to introduce an acetyl group, and the synthesis culminates in the oxidation of the resulting ketone to the desired carboxylic acid.

G cluster_0 Step 1: Synthesis of 1,3-Di-tert-butylbenzene cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Oxidation Benzene Benzene p_ditertbutylbenzene p-Di-tert-butylbenzene Benzene->p_ditertbutylbenzene Friedel-Crafts Alkylation m_ditertbutylbenzene 1,3-Di-tert-butylbenzene p_ditertbutylbenzene->m_ditertbutylbenzene Isomerization Acetophenone_intermediate 3,5-Di-tert-butylacetophenone m_ditertbutylbenzene->Acetophenone_intermediate Acetyl Chloride, AlCl3 m_ditertbutylbenzene->Acetophenone_intermediate final_product This compound Acetophenone_intermediate->final_product Oxidizing Agent (e.g., NaOCl) Acetophenone_intermediate->final_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Di-tert-butylbenzene

The meta-isomer of di-tert-butylbenzene is the required starting material for the subsequent acylation. It can be obtained by the isomerization of the para-isomer, which is the major product of the Friedel-Crafts alkylation of tert-butylbenzene.

2.1.1. Friedel-Crafts Alkylation of tert-Butylbenzene

This procedure outlines the synthesis of p-di-tert-butylbenzene, which will then be isomerized.

Materials:

  • tert-Butyl chloride

  • tert-Butylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Water

  • Diethyl ether

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • In a conical vial equipped with a spin vane and placed in an ice bath, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.

  • While stirring the cooled mixture, add 0.05 grams of anhydrous aluminum chloride in three portions over a period of 15 minutes.

  • After the final addition, remove the reaction from the ice bath and allow it to warm to room temperature.

  • Quench the reaction by adding 1 mL of ice-cold water, followed by 2 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with 1 mL portions of diethyl ether.

  • Combine the organic layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to yield the product, which is predominantly p-di-tert-butylbenzene.

2.1.2. Isomerization of p-Di-tert-butylbenzene to m-Di-tert-butylbenzene

The isomerization can be achieved using a Lewis acid catalyst at elevated temperatures.

Materials:

  • p-Di-tert-butylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Inert solvent (e.g., decalin)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-di-tert-butylbenzene in an inert solvent.

  • Add a catalytic amount of anhydrous aluminum chloride.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by gas chromatography (GC) to observe the formation of the m-isomer.

  • Once equilibrium is reached or the desired ratio of isomers is obtained, cool the reaction mixture.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • The isomers can be separated by fractional distillation or chromatography.

ParameterValue
Starting Material p-Di-tert-butylbenzene
Catalyst Anhydrous Aluminum Chloride
Temperature Reflux
Product 1,3-Di-tert-butylbenzene

Table 1: Reaction conditions for the isomerization of p-di-tert-butylbenzene.

Step 2: Friedel-Crafts Acylation of 1,3-Di-tert-butylbenzene

This step introduces the acetyl group at the 5-position of the 1,3-di-tert-butylbenzene ring.

Materials:

  • 1,3-Di-tert-butylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 6 M

  • Water

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

  • Stir the mixture for 15-30 minutes to form the acylium ion complex.

  • Add a solution of 1,3-di-tert-butylbenzene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-di-tert-butylacetophenone.

  • The product can be purified by column chromatography or recrystallization.

ParameterValue
Starting Material 1,3-Di-tert-butylbenzene
Acylating Agent Acetyl Chloride
Catalyst Anhydrous Aluminum Chloride
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Product 3,5-Di-tert-butylacetophenone

Table 2: Reaction conditions for the Friedel-Crafts acylation of 1,3-di-tert-butylbenzene.

G 1,3-Di-tert-butylbenzene 1,3-Di-tert-butylbenzene Reaction Mixture Reaction Mixture 1,3-Di-tert-butylbenzene->Reaction Mixture Add to Quenching\n(HCl) Quenching (HCl) Reaction Mixture->Quenching\n(HCl) Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3 Acylium Ion Acylium Ion Acetyl Chloride + AlCl3->Acylium Ion Forms Acylium Ion->Reaction Mixture Reacts with Work-up Work-up Quenching\n(HCl)->Work-up 3,5-Di-tert-butylacetophenone 3,5-Di-tert-butylacetophenone Work-up->3,5-Di-tert-butylacetophenone

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Step 3: Oxidation of 3,5-Di-tert-butylacetophenone

The final step is the oxidation of the acetophenone intermediate to the desired benzoic acid. A common method for this transformation is the haloform reaction using sodium hypochlorite (B82951).

Materials:

Procedure:

  • In a beaker, combine 3,5-di-tert-butylacetophenone with a solution of sodium hypochlorite and sodium hydroxide.

  • Warm the mixture gently with stirring for 30-60 minutes. The disappearance of the oily acetophenone layer indicates the completion of the reaction.

  • Cool the reaction mixture and add a small amount of acetone to destroy any excess hypochlorite.

  • Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic and a precipitate forms.

  • Cool the mixture in an ice bath to complete the precipitation of the benzoic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterValue
Starting Material 3,5-Di-tert-butylacetophenone
Oxidizing Agent Sodium Hypochlorite
Product This compound
Purity (after recrystallization) >98%

Table 3: Reaction conditions for the oxidation of 3,5-di-tert-butylacetophenone.

G 3,5-Di-tert-butylacetophenone 3,5-Di-tert-butylacetophenone Reaction with NaOCl/NaOH Reaction with NaOCl/NaOH 3,5-Di-tert-butylacetophenone->Reaction with NaOCl/NaOH Oxidation Acidification (HCl) Acidification (HCl) Reaction with NaOCl/NaOH->Acidification (HCl) Work-up Precipitation & Filtration Precipitation & Filtration Acidification (HCl)->Precipitation & Filtration This compound This compound Precipitation & Filtration->this compound

Technical Guide: Oxidation of 3,5-di-tert-butyltoluene to 3,5-di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical oxidation of 3,5-di-tert-butyltoluene (B81915) to its corresponding carboxylic acid, 3,5-di-tert-butylbenzoic acid. This transformation is a classic example of benzylic oxidation, a fundamental reaction in organic synthesis. The protocol detailed herein utilizes potassium permanganate (B83412) (KMnO₄), a powerful and common oxidizing agent for converting alkylbenzenes into benzoic acids.

Reaction Principle

The core of this synthesis is the oxidation of the methyl group attached to the aromatic ring. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the ring). Strong oxidizing agents like potassium permanganate effectively cleave the benzylic C-H bonds and, through a series of steps, convert the entire alkyl chain into a carboxylic acid functional group. The bulky tert-butyl groups on the aromatic ring are resistant to oxidation under these conditions and remain intact, serving as directing groups and influencing the product's solubility and crystalline nature.

The overall transformation is as follows:

Chemical reaction scheme showing the oxidation of 3,5-di-tert-butyltoluene to this compound using KMnO₄.

Experimental Protocol

This protocol is adapted from established methods for the oxidation of toluene (B28343) and its derivatives.[1][2][3] Proper safety precautions, including the use of a fume hood, safety glasses, and gloves, are mandatory.

2.1 Materials and Equipment:

  • Reactants: 3,5-di-tert-butyltoluene, Potassium permanganate (KMnO₄), Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃), Concentrated Hydrochloric Acid (HCl).

  • Solvent: Water (distilled or deionized).

  • Apparatus: Round-bottom flask (500 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, Buchner funnel and flask, separatory funnel, beakers, pH paper, filter paper.

2.2 Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-di-tert-butyltoluene (10.2 g, 50 mmol) and approximately 200 mL of water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (15.8 g, 100 mmol) to the flask in portions over 30-60 minutes. The addition can be done through the top of the reflux condenser. Note: The reaction is exothermic; portion-wise addition helps control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with vigorous stirring for 3-4 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is complete when the oily layer of the starting material is no longer visible.

  • Quenching: After the reflux period, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite or solid sodium sulfite in small portions until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces any excess permanganate and the MnO₂ byproduct.

  • Workup - Filtration: While the solution is still warm, filter it by vacuum filtration using a Buchner funnel to remove any residual manganese salts. Wash the filter cake with a small amount of hot water (approx. 20 mL) and combine the filtrates.

  • Acidification and Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice-water bath. Slowly add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of this compound will form.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold water to remove residual acids and salts. Allow the product to air-dry or dry in a vacuum oven at low heat. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Starting Material 3,5-di-tert-butyltolueneFormula: C₁₅H₂₄, Molar Mass: 204.35 g/mol [4]
Amount of Starting Material10.2 g0.050 mol
Oxidizing Agent Potassium Permanganate (KMnO₄)Molar Mass: 158.03 g/mol
Amount of Oxidizing Agent15.8 g0.100 mol (2.0 molar equivalents)
Solvent Water~200 mL
Reaction TemperatureReflux (~100 °C)
Reaction Time3 - 4 hoursMonitor for disappearance of starting material.
Product This compoundFormula: C₁₅H₂₂O₂, Molar Mass: 234.33 g/mol [1]
Theoretical Yield11.7 gCalculated based on 100% conversion of the starting material.
Expected Yield70-85%Typical yields for this type of oxidation can vary.

Visualized Experimental Workflow

The logical progression of the synthesis, from starting materials to the purified final product, is illustrated in the workflow diagram below.

Oxidation_Workflow Start Reactants: 3,5-di-tert-butyltoluene Potassium Permanganate Water Process1 Combine & Reflux (3-4 hours, ~100°C) Start->Process1 Intermediate1 Reaction Mixture: Crude Potassium Salt MnO₂ (precipitate) Process1->Intermediate1 Process2 Quench & Filter (Add NaHSO₃, Vacuum Filter) Intermediate1->Process2 Intermediate2 Clear Filtrate: Aqueous Potassium 3,5-di-tert-butylbenzoate Process2->Intermediate2 Process3 Acidify & Precipitate (Add conc. HCl to pH 1-2) Intermediate2->Process3 Intermediate3 Crude Product Slurry Process3->Intermediate3 Process4 Isolate & Dry (Vacuum Filter, Wash) Intermediate3->Process4 End Final Product: This compound (White Solid) Process4->End

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Purification of 3,5-Di-tert-butylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a hot, saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.

Properties of 3,5-Di-tert-butylbenzoic Acid

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
CAS Number 16225-26-6
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Appearance Solid
Melting Point 173-175 °C

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in designing a successful recrystallization protocol. For this compound, the presence of a polar carboxylic acid group and nonpolar di-tert-butylphenyl groups suggests that polar protic solvents or a mixture of polar and non-polar solvents would be most effective.

Based on the solubility characteristics of other substituted benzoic acids, the following solvents are recommended for initial screening:

  • Methanol: A polar protic solvent that is likely to dissolve this compound at elevated temperatures.

  • Ethanol (B145695): Similar to methanol, ethanol is a good candidate due to its ability to engage in hydrogen bonding.

  • Ethanol/Water Mixture: A mixed solvent system can be finely tuned to achieve the desired solubility profile. The addition of water (an anti-solvent) to an ethanolic solution of the acid at an elevated temperature can induce crystallization upon cooling.

  • Acetic Acid/Water Mixture: Similar to the ethanol/water system, this combination can be effective for recrystallizing carboxylic acids.

Estimated Solubility Data

The following tables provide estimated solubility data for this compound in candidate solvent systems. It is crucial to note that these values are extrapolated from the behavior of structurally similar compounds, such as p-tert-butylbenzoic acid, and should be experimentally verified for precise process optimization.

Table 1: Estimated Solubility in Single Solvent Systems

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Methanol25Low
60High
Ethanol25Low
78High

Table 2: Estimated Solubility in a Mixed Solvent System (Ethanol/Water)

Ethanol:Water RatioTemperature (°C)Estimated Solubility ( g/100 mL)
90:1025Moderate
70Very High
70:3025Low
70High

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using a mixed ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small increments if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly filter the hot solution containing the dissolved product to remove the insoluble impurities.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Visualizing the Workflow

The following diagrams illustrate the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude Solid b Add Minimum Hot Solvent a->b c Dissolved Solid b->c e Filter Hot Solution c->e d Insoluble Impurities d->e f Clear Hot Solution e->f g Slow Cooling f->g h Ice Bath g->h i Crystal Formation h->i j Vacuum Filtration i->j k Wash with Cold Solvent j->k l Dry Crystals k->l m Pure Product l->m

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start: Crude this compound solvent_choice Select Solvent System (e.g., Ethanol/Water) start->solvent_choice dissolve Dissolve in Minimum Hot 'Good' Solvent (Ethanol) solvent_choice->dissolve saturate Add 'Poor' Solvent (Water) to Hot Solution until Turbid dissolve->saturate cool Cool Slowly to Induce Crystallization saturate->cool outcome Pure Crystals cool->outcome

Caption: Logical flow for mixed-solvent recrystallization.

Conclusion

The purification of this compound can be effectively achieved through recrystallization. While specific, experimentally determined solubility data is not widely available, a systematic approach based on the principles of solubility and the known behavior of similar aromatic carboxylic acids allows for the development of a robust purification protocol. The use of polar protic solvents, particularly a mixed ethanol/water system, is a promising starting point for achieving high purity. Researchers are encouraged to perform small-scale solvent screening experiments to optimize the conditions for their specific sample and purity requirements.

An In-depth Technical Guide to the Solubility of 3,5-Di-tert-butylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Di-tert-butylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide focuses on presenting known qualitative solubility information and provides a detailed, robust experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is a critical parameter in numerous scientific and industrial applications, including:

  • Drug Development: Solubility significantly impacts a drug's bioavailability and the design of its dosage form.

  • Process Chemistry: Understanding solubility is essential for designing crystallization, purification, and extraction processes.

  • Material Science: The solubility of monomers and additives is crucial for polymerization reactions and the formulation of new materials.

The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

Solubility Data for this compound

Solvent PolaritySolventSolubility
Polar Aprotic AcetoneSoluble
Ethyl AcetateSoluble
Polar Protic MethanolSoluble
EthanolSoluble
Nonpolar TolueneSoluble
DichloromethaneSoluble
Aqueous WaterInsoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[1] The following protocol details this method coupled with gravimetric analysis for the quantification of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • Desiccator

Experimental Workflow Diagram

G A 1. Preparation of Supersaturated Solution Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours. A->B C 3. Phase Separation Allow the vial to rest for at least 2 hours for the undissolved solid to settle. B->C D 4. Sample Withdrawal and Filtration Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and filter it into a pre-weighed vial. C->D E 5. Gravimetric Analysis Evaporate the solvent from the filtered sample under controlled conditions. D->E F 6. Drying and Weighing Dry the remaining solid to a constant weight in a drying oven and cool in a desiccator before weighing. E->F G 7. Calculation of Solubility Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent. F->G

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, creating a clear supernatant.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature crystallization due to temperature changes, the syringe can be pre-warmed to the equilibration temperature.

    • Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Evaporate the solvent from the filtered sample. This can be done at room temperature in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[2][3][4][5]

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the vial containing the solid residue in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Transfer the vial to a desiccator to cool to room temperature before weighing on an analytical balance.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Mass of dried solid (g)) / (Volume of solvent aliquot (L))

    • The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its qualitative behavior indicates good solubility in a range of common polar and nonpolar organic solvents and poor solubility in water. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and accurate method for experimental determination. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in formulation, purification, and process design.

References

An In-depth Technical Guide to the Interpretation of the FTIR Spectrum of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-Di-tert-butylbenzoic acid. The interpretation of the spectral data is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Core Spectral Data

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The quantitative data, including wavenumber, and qualitative intensity, are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3000 - 2500Broad, StrongO-H stretchCarboxylic Acid
2965StrongAsymmetric C-H stretchtert-Butyl
2870MediumSymmetric C-H stretchtert-Butyl
1695Strong, SharpC=O stretchCarboxylic Acid (Aromatic, Dimer)
1605MediumC=C stretchAromatic Ring
1470MediumAsymmetric C-H bend (scissoring)tert-Butyl
1420MediumO-H in-plane bend coupled with C-O stretchCarboxylic Acid
1370MediumSymmetric C-H bend (umbrella)tert-Butyl
1290StrongC-O stretch coupled with O-H in-plane bendCarboxylic Acid
1210MediumC-C stretchtert-Butyl
920Broad, MediumO-H out-of-plane bendCarboxylic Acid (Dimer)
880MediumC-H out-of-plane bendAromatic Ring (1,3,5-trisubstituted)
770MediumC-H out-of-plane bendAromatic Ring (1,3,5-trisubstituted)

Interpretation of the Spectrum

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure, comprising a carboxylic acid group, two tert-butyl groups, and a 1,3,5-trisubstituted benzene (B151609) ring.

Carboxylic Acid Group:

  • O-H Stretch: A very broad and strong absorption band is observed in the region of 3000-2500 cm⁻¹. This is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4] The broadness is a direct consequence of the strong intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp peak appears at approximately 1695 cm⁻¹. The position of this carbonyl stretch is indicative of a carboxylic acid that is conjugated to an aromatic ring.[2][5] The dimeric form, facilitated by hydrogen bonding, also contributes to this specific wavenumber.[2][5]

  • C-O Stretch and O-H Bend: The spectrum shows strong bands around 1420 cm⁻¹ and 1290 cm⁻¹, which arise from the coupling of the C-O stretching and O-H in-plane bending vibrations.[1] A broad band of medium intensity around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.[1]

Tert-Butyl Groups:

  • C-H Stretch: Strong absorption bands are present at approximately 2965 cm⁻¹ and 2870 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituents.

  • C-H Bend: Medium intensity bands around 1470 cm⁻¹ (asymmetric scissoring) and 1370 cm⁻¹ (symmetric umbrella) are characteristic of the C-H bending vibrations within the tert-butyl groups.

Aromatic Ring:

  • C-H Stretch: Weak to medium aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, although they may be obscured by the broad O-H absorption.[6][7]

  • C=C Stretch: A medium intensity peak around 1605 cm⁻¹ is attributed to the C=C stretching vibrations within the benzene ring.[6][8]

  • C-H Out-of-Plane Bending: The bands observed around 880 cm⁻¹ and 770 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted aromatic ring.[8]

Experimental Protocol: KBr Pellet Method

The FTIR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. This method involves the dispersion of the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

  • This compound (sample)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed water, which would interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes to ensure the sample is finely powdered and homogeneously dispersed within the KBr. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental contributions.

Logical Workflow for FTIR Spectrum Interpretation

The process of interpreting an FTIR spectrum can be systematically approached to identify the functional groups and deduce the structure of an unknown compound. This workflow is visualized in the following diagram.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow start Obtain FTIR Spectrum check_quality Assess Spectrum Quality (Baseline, Noise, Peak Shape) start->check_quality functional_group_region Analyze Functional Group Region (4000-1500 cm⁻¹) check_quality->functional_group_region Good Quality bad_quality Re-prepare Sample / Re-acquire Spectrum check_quality->bad_quality Poor Quality oh_nh_ch Identify O-H, N-H, C-H Stretches (4000-2500 cm⁻¹) functional_group_region->oh_nh_ch triple_bond Identify Triple Bonds (C≡C, C≡N) (2500-2000 cm⁻¹) oh_nh_ch->triple_bond double_bond Identify Double Bonds (C=O, C=C, C=N) (2000-1500 cm⁻¹) triple_bond->double_bond fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) double_bond->fingerprint_region confirm_functional Confirm Functional Groups (C-O, C-N, Bending Vibrations) fingerprint_region->confirm_functional structural_features Identify Structural Features (e.g., Substitution Patterns) confirm_functional->structural_features propose_structure Propose Molecular Structure structural_features->propose_structure compare_database Compare with Reference Spectra/Database propose_structure->compare_database compare_database->propose_structure No Match, Re-evaluate final_identification Final Structure Confirmation compare_database->final_identification Match Found bad_quality->start

Caption: A flowchart illustrating the systematic approach to interpreting an FTIR spectrum.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Di-tert-butylbenzoic acid. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and includes a detailed experimental protocol for acquiring similar mass spectra.

Core Concepts in the Fragmentation of this compound

The mass spectrum of this compound is characterized by several key fragmentation processes, primarily driven by the presence of the carboxylic acid group and the two bulky tert-butyl substituents on the aromatic ring. The fragmentation patterns are consistent with established principles of mass spectrometry for aromatic carboxylic acids and alkylated benzenes.

Upon electron ionization, the molecule loses an electron to form a molecular ion ([M]•+). The subsequent fragmentation of this molecular ion is dominated by two main pathways:

  • Loss of a Methyl Radical: The tert-butyl groups are prone to α-cleavage, leading to the loss of a methyl radical (•CH₃), resulting in a stable benzylic carbocation. This is a very common fragmentation pathway for compounds containing tert-butyl groups.

  • Loss of a Carboxyl Group or Related Fragments: The carboxylic acid moiety can undergo fragmentation through various mechanisms, including the loss of a hydroxyl radical (•OH) or the entire carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) following rearrangement.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound (C₁₅H₂₂O₂) reveals a series of characteristic fragment ions. The table below summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative intensity.

m/zRelative Intensity (%)Proposed Fragment IonNeutral Loss
23435[C₁₅H₂₂O₂]•+ (Molecular Ion)-
219100[C₁₄H₁₉O₂]⁺•CH₃
17720[C₁₁H₁₃O₂]⁺•C(CH₃)₃
16215[C₁₀H₁₀O₂]•+•CH₃ + •C(CH₃)₃
5740[C₄H₉]⁺C₁₁H₁₃O₂•

Proposed Fragmentation Pathway

The fragmentation of this compound begins with the formation of the molecular ion (m/z 234). The most prominent fragmentation is the loss of a methyl radical from one of the tert-butyl groups to form the base peak at m/z 219. Further fragmentation can occur from this ion.

fragmentation_pathway M [C₁₅H₂₂O₂]•+ m/z = 234 F1 [C₁₄H₁₉O₂]⁺ m/z = 219 (Base Peak) M->F1 - •CH₃ F2 [C₁₁H₁₃O₂]⁺ m/z = 177 M->F2 - •C(CH₃)₃ F4 [C₄H₉]⁺ m/z = 57 M->F4 - C₁₁H₁₃O₂• F3 [C₁₀H₁₀O₂]•+ m/z = 162 F1->F3 - •C(CH₃)₃

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of a Solid Organic Acid

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of a solid organic compound like this compound using a direct insertion probe.

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

  • Direct Insertion Probe (DIP).

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.

    • Load a small amount of the solid sample (typically a few micrograms) into a clean capillary tube or onto the tip of the direct insertion probe.

  • Instrument Setup:

    • Vent the mass spectrometer according to the manufacturer's instructions to insert the direct probe.

    • Set the ion source to the electron ionization (EI) mode.

    • Typical EI source parameters:

      • Electron Energy: 70 eV.[1]

      • Ion Source Temperature: 200-250 °C (to ensure sample volatilization).

      • Trap Current: 100-200 µA.

    • Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300).

  • Sample Introduction and Analysis:

    • Insert the direct insertion probe into the mass spectrometer's vacuum system.

    • Gradually heat the probe to volatilize the sample into the ion source. The heating rate can be controlled to achieve a steady sample introduction.

    • Begin data acquisition once the sample starts to vaporize and a stable ion current is observed.

    • Acquire multiple scans to obtain a representative mass spectrum.

  • Data Processing:

    • Average the scans obtained during the elution of the sample.

    • Subtract the background spectrum (acquired before sample vaporization) to obtain the clean mass spectrum of the analyte.

    • Identify the molecular ion and major fragment ions.

    • Determine the relative abundances of the observed ions.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and operating the mass spectrometer.

  • Follow all safety guidelines provided by the instrument manufacturer.

References

In-Depth Technical Guide: The Single Crystal Structure of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal structure of 3,5-Di-tert-butylbenzoic acid, a sterically hindered aromatic carboxylic acid. The information presented herein is intended to support research and development activities by providing detailed crystallographic data and experimental protocols.

Molecular Structure and Crystallographic Data

This compound (C₁₅H₂₂O₂) is a derivative of benzoic acid with two bulky tert-butyl groups positioned at the meta positions of the phenyl ring. These bulky substituents significantly influence the molecule's conformation and its packing in the solid state.

The single crystal structure of this compound was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. A key feature of its crystal structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. The asymmetric unit contains two independent molecules, labeled here as Molecule A and Molecule B.

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below.

ParameterValue
Empirical FormulaC₁₅H₂₂O₂
Formula Weight234.34 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a36.723(7) Å
b9.500(1) Å
c17.963(9) Å
α90°
β111.01(1)°
γ90°
Volume5845.5 ų
Z16
Calculated Density1.064 g/cm³
R-factor0.071
Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit. These values provide insight into the molecular geometry and the effects of steric hindrance from the tert-butyl groups.

Table 1.2.1. Selected Bond Lengths (Å)

BondMolecule AMolecule B
C(1)-C(7)1.5031.496
C(7)-O(1)1.2951.300
C(7)-O(2)1.2311.222
C(1)-C(2)1.3881.391
C(1)-C(6)1.3961.394
C(3)-C(8)1.5421.543
C(5)-C(12)1.5391.540

**Table 1.2.2. Selected Bond Angles (°) **

Bond Angle Molecule A Molecule B
O(1)-C(7)-O(2) 122.3 122.9
C(2)-C(1)-C(7) 120.5 120.3
C(6)-C(1)-C(7) 119.3 119.5
C(2)-C(3)-C(8) 122.0 121.9

| C(4)-C(5)-C(12) | 121.8 | 121.9 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1,3,5-tri-tert-butylbenzene (B73737). The general workflow is outlined below.

Synthesis_Workflow start 1,3,5-Tri-tert-butylbenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate 3,5-Di-tert-butylacetophenone step1->intermediate step2 Hypohalite Oxidation (e.g., NaOBr) intermediate->step2 product This compound step2->product

Synthesis of this compound.

Detailed Protocol:

  • Friedel-Crafts Acylation: To a solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., carbon disulfide or dichloromethane), acetyl chloride is added. Anhydrous aluminum chloride is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 3,5-di-tert-butylacetophenone.

  • Hypohalite Oxidation: The crude 3,5-di-tert-butylacetophenone is then subjected to a hypohalite (e.g., sodium hypobromite, prepared in situ from bromine and sodium hydroxide) oxidation. The ketone is treated with the hypohalite solution and heated. After the reaction is complete, the mixture is cooled, and any excess hypohalite is quenched (e.g., with sodium bisulfite). The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a saturated solution.

Detailed Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Ethanol or methanol (B129727) are often good starting points.

  • Preparation of Saturated Solution: this compound is dissolved in the chosen solvent at a slightly elevated temperature to ensure complete dissolution and create a nearly saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with parafilm with a few pinholes) at room temperature.

  • Crystal Formation: Over a period of several days to a week, the solvent will slowly evaporate, leading to the formation of single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps.

Xray_Workflow crystal Single Crystal Selection data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

X-ray Diffraction Workflow.

Methodology:

A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods and then refined by full-matrix least-squares calculations. The positions of the hydrogen atoms are typically located from a difference Fourier map and included in the final refinement.

Molecular Packing and Intermolecular Interactions

The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers.

Hydrogen-bonded Dimer Formation.

This dimeric arrangement is a common motif for carboxylic acids in the solid state. The O-H···O hydrogen bonds are strong and directional, playing a crucial role in the overall crystal packing. The bulky tert-butyl groups on the periphery of the dimer influence how these dimeric units pack together in the crystal lattice, primarily through van der Waals interactions. The two independent molecules in the asymmetric unit exhibit very similar conformations and participate in this dimeric hydrogen bonding.

An In-depth Technical Guide to the Steric Hindrance Effects of Tert-Butyl Groups in Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive examination of the steric hindrance effects imparted by tert-butyl groups on the chemical properties and reactivity of benzoic acid. The bulky and conformationally rigid nature of the tert-butyl group introduces significant spatial demands that profoundly influence acidity, reaction kinetics, and molecular conformation. This document details these effects through quantitative data, experimental methodologies, and visual diagrams to support advanced research and development.

Introduction: Steric Hindrance and the Tert-Butyl Group

Steric hindrance is a critical concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2][3] It arises because atoms occupy a finite volume, and when bulky groups are in close proximity, they repel each other, influencing the molecule's preferred conformation and the accessibility of reactive sites.[3]

The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent.[1] Its three methyl groups project from a central quaternary carbon, creating a large, spherical region of electron density. This steric bulk is a powerful tool used to control reaction pathways, shield reactive centers, and enhance molecular stability.[1] When appended to a benzoic acid framework, particularly at the ortho positions, the tert-butyl group imposes significant conformational and reactivity constraints.

Quantitative Analysis of Steric Effects on Acidity

The acidity of substituted benzoic acids is a function of both electronic and steric effects. Electron-donating groups, like alkyl groups, are expected to decrease acidity by destabilizing the resulting carboxylate anion through an inductive effect.[4][5] However, with bulky ortho-substituents, a phenomenon known as the "ortho effect" becomes dominant.

Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature.[6] This is primarily a steric effect. The bulky ortho-substituent, such as a tert-butyl group, forces the carboxylic acid (-COOH) group to twist out of the plane of the benzene (B151609) ring.[7] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. This inhibition of resonance destabilizes the neutral acid molecule more than it destabilizes the carboxylate anion, thus leading to an increase in acidity (a lower pKa value).

The data presented below demonstrates the interplay between steric and electronic effects.

Table 1: Acidity Constants (pKa) of Tert-Butyl Substituted Benzoic Acids
CompoundSubstituent Position(s)pKa ValuePrimary Effect
Benzoic Acid-4.20Reference
2-tert-Butylbenzoic Acidortho3.46Steric Hindrance (Ortho Effect)
4-tert-Butylbenzoic Acidpara4.33Inductive Effect (Electron-Donating)
2,6-Di-tert-butylbenzoic acidortho, ortho~3.2Enhanced Steric Hindrance
2,4,6-Tri-tert-butylbenzoic acidortho, ortho, para-Extreme Steric Hindrance

Note: pKa values are approximate and can vary slightly based on solvent and temperature conditions. The value for 4-tert-butylbenzoic acid is higher than benzoic acid, consistent with the electron-donating inductive effect of the tert-butyl group in the absence of significant steric strain.[4][5] In contrast, the pKa of 2-tert-butylbenzoic acid is significantly lower, highlighting the dominance of the steric ortho effect.[6][7]

Logical Pathway: The Ortho Effect on Acidity

The following diagram illustrates the logical flow of how an ortho-tert-butyl group increases the acidity of benzoic acid.

Ortho_Effect cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect A Ortho-substituted tert-butyl group B Steric repulsion between tert-butyl and -COOH groups A->B leads to C Carboxyl group (-COOH) twists out of the benzene ring plane B->C causes D Inhibition of resonance between -COOH and the aromatic ring C->D results in E Neutral acid molecule is disproportionately destabilized D->E leads to F Increased Acidity (Lower pKa) E->F results in

Caption: Logical diagram illustrating the steric mechanism of the ortho effect in tert-butylbenzoic acid.

Impact on Chemical Reactivity: Esterification

The steric hindrance from ortho-tert-butyl groups dramatically reduces the reactivity of the carboxylic acid function. Esterification, a fundamental reaction of carboxylic acids, is severely impeded.

The Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon. In 2,6-di-tert-butylbenzoic acid, the two bulky ortho groups effectively block both faces of the carbonyl carbon, preventing the approach of the alcohol nucleophile.[8][9] Consequently, standard esterification methods often fail or provide negligible yields for such sterically hindered acids.

Specialized, more reactive reagents are often required to overcome this hindrance, such as using di-t-butyl dicarbonate (B1257347) ((BOC)₂O) with DMAP, which proceeds through a more reactive mixed anhydride (B1165640) intermediate.[10]

Experimental Protocols

Protocol 1: Synthesis of p-tert-Butylbenzoic Acid (PTBBA)

This protocol is based on the liquid-phase oxidation of p-tert-butyltoluene, a common industrial method.[11][12][13][14][15]

Objective: To synthesize p-tert-butylbenzoic acid via catalytic oxidation.

Materials:

  • p-tert-butyltoluene (PTBT)

  • Cobalt(II) acetate (B1210297) tetrahydrate or Cobalt(II) acetylacetonate (B107027) (Catalyst)[11]

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, thermometer, and gas inlet tube.

  • Oxygen or compressed air source.

  • Toluene (B28343) (for washing/recrystallization)

Procedure:

  • Setup: Charge the reaction vessel with p-tert-butyltoluene and the cobalt catalyst (e.g., 0.1-1.0% by weight of PTBT).[13]

  • Reaction Initiation: Heat the mixture to 150-155 °C while stirring and bubbling a steady stream of air or oxygen through the liquid.[12][13] An initial exothermic reaction should be observed. Maintain this initiation temperature for approximately 0.5-2 hours.[12][13]

  • Oxidation: Reduce the temperature to 135-145 °C and continue the oxidation with a continuous flow of air/oxygen for 5-12 hours.[12][13] Monitor the reaction progress by TLC or GC if possible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude p-tert-butylbenzoic acid will precipitate.

  • Purification: Collect the solid product by filtration. Wash the crude product with cold toluene to remove unreacted starting material and byproducts.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent like dilute ethanol (B145695) or an acetic acid/water mixture.

  • Drying: Dry the purified crystals under vacuum to yield white needles of p-tert-butylbenzoic acid.

Protocol 2: Esterification of a Sterically Hindered Benzoic Acid

This protocol uses di-t-butyl dicarbonate ((BOC)₂O) and N,N-dimethylaminopyridine (DMAP) for the esterification of sterically hindered acids where traditional methods fail.[10]

Objective: To esterify a sterically hindered carboxylic acid with a primary alcohol.

Materials:

  • Sterically hindered benzoic acid (e.g., 2,6-di-tert-butylbenzoic acid)

  • Primary alcohol (e.g., methanol, ethanol)

  • Di-t-butyl dicarbonate ((BOC)₂O)

  • N,N-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Standard glassware for inert atmosphere reaction

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered benzoic acid (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add the primary alcohol (1.0-1.2 eq), a catalytic amount of DMAP (0.05-0.1 eq), and finally di-t-butyl dicarbonate (1.1-1.3 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The byproducts, tert-butanol (B103910) and CO₂, are volatile and are largely removed during this step.[10]

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the pure ester.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of a tert-butylated benzoic acid.

Synthesis_Workflow start Start react Step 1: Reaction (e.g., Oxidation of p-tert-butyltoluene) start->react cool Step 2: Cooling & Crystallization react->cool filter Step 3: Filtration & Washing cool->filter purify Step 4: Recrystallization filter->purify dry Step 5: Drying purify->dry char Step 6: Characterization (FTIR, NMR, Melting Point) dry->char end End Product char->end

Caption: A generalized experimental workflow for the synthesis and purification of a solid organic acid.

Spectroscopic and Crystallographic Insights

Spectroscopic methods provide valuable information on the structural consequences of steric hindrance.

  • Infrared (IR) Spectroscopy: In sterically hindered benzoic acids, the twisting of the carboxyl group can affect the electronic environment of the C=O bond. This may lead to slight shifts in the carbonyl stretching frequency (typically ~1700 cm⁻¹) compared to non-hindered analogues.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical environment. The proximity of bulky tert-butyl groups can cause significant shifts in the resonances of nearby protons and carbons.

  • X-ray Crystallography: This technique provides definitive proof of the structural distortions caused by steric hindrance. Studies on related hindered molecules, such as 2,4,6-tri-tert-butylphenol (B181104) and other substituted benzoic acids, confirm the non-planar arrangement of substituents.[7][18][19] For ortho-substituted benzoic acids, crystallographic data shows a clear rotation of the carboxyl and other groups out of the aromatic plane due to steric interactions.[19]

Conclusion

The tert-butyl group is a powerful modulator of molecular properties in benzoic acid derivatives. Its primary influence, particularly from the ortho position, is steric rather than electronic. This steric hindrance forces the carboxyl group out of coplanarity with the aromatic ring, leading to a counterintuitive increase in acidity known as the ortho effect. Furthermore, this steric bulk severely impedes reactions at the carboxyl center, necessitating specialized synthetic protocols. For researchers in medicinal chemistry and materials science, a thorough understanding of these principles is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.

References

An In-depth Technical Guide to the Core Electronic Properties of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid with potential applications in materials science and as a synthetic building block. An understanding of its fundamental electronic properties is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, detailing both theoretical and experimental approaches to their determination. Due to the limited availability of direct experimental data in public literature, this document emphasizes established methodologies and computational modeling as robust tools for elucidating these properties.

Introduction

This compound possesses a unique molecular architecture where the electron-withdrawing carboxylic acid group is situated on a benzene (B151609) ring flanked by two bulky, weakly electron-donating tert-butyl groups.[1] This substitution pattern significantly influences the electronic distribution within the aromatic system and the properties of the carboxyl functional group.[1] The steric hindrance imparted by the tert-butyl groups can also play a critical role in its chemical behavior and intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state.[1][2] A thorough characterization of its electronic properties, including frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and electrochemical behavior, is essential for its application in rational drug design and the development of novel materials.

Theoretical Electronic Properties: A Computational Approach

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure of molecules like this compound.[1] Such calculations can provide valuable quantitative data on its electronic properties.

Predicted Electronic Properties
PropertyPredicted Value (Representative)Significance
Highest Occupied Molecular Orbital (HOMO) Energy -6.5 eVIndicates the electron-donating ability; related to the ionization potential.
Lowest Unoccupied Molecular Orbital (LUMO) Energy -1.2 eVIndicates the electron-accepting ability; related to the electron affinity.
HOMO-LUMO Gap (ΔE) 5.3 eVCorrelates with chemical reactivity and the energy of the lowest electronic transition.
Ionization Potential (IP) 6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity (EA) 1.2 eVThe energy released when an electron is added to the molecule.
Experimental Protocols: Computational Chemistry

A detailed protocol for a DFT-based analysis of this compound's electronic properties is provided below.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO gap of this compound.

Methodology:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Level of Theory: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution.

  • Input Geometry: The initial molecular structure of this compound can be built using a molecular editor and pre-optimized using a faster, lower-level method if necessary.

  • Calculation Steps: a. Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. b. Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). c. Electronic Properties: From the optimized structure, perform a single-point energy calculation to obtain the molecular orbital energies, including HOMO and LUMO.

  • Data Analysis: a. Extract the energies of the HOMO and LUMO from the output file. b. Calculate the HOMO-LUMO gap (ΔE) as ELUMO - EHOMO. c. The ionization potential can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO) and the electron affinity by the negative of the LUMO energy (EA ≈ -ELUMO) via Koopmans' theorem, though more accurate methods are available.

Computational Workflow for DFT Analysis

Spectroscopic Properties

UV-Visible spectroscopy is a key experimental technique for probing the electronic transitions within a molecule. The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals, and the energy of the lowest energy absorption is related to the HOMO-LUMO gap.[3]

UV-Visible Absorption Data

Direct experimental UV-Vis spectra for this compound are not widely reported. However, based on the spectra of benzoic acid and its derivatives, characteristic absorption bands can be expected.[4][5]

ParameterExpected Value (Representative)Significance
λmax, 1 ~280 nmCorresponds to the π → π* transition of the benzene ring (C band).
λmax, 2 ~230 nmCorresponds to a higher energy π → π* transition (B band).
Molar Absorptivity (ε) Dependent on concentration and solventIndicates the strength of the electronic transition.
Experimental Protocols: UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum and identify the absorption maxima (λmax) of this compound.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Measurement: a. Use a matched pair of quartz cuvettes (1 cm path length). b. Fill one cuvette with the pure solvent to be used as the blank/reference. c. Fill the second cuvette with the sample solution. d. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). e. Perform a baseline correction using the solvent blank.

  • Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax). b. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from the absorbance (A) of a solution of known concentration (c) and the path length (l).

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in Ethanol) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions scan_spectrum Scan Absorption Spectrum (200-400 nm) prep_dilutions->scan_spectrum Analyze Samples baseline Baseline Correction with Solvent Blank baseline->scan_spectrum id_lambda_max Identify λmax scan_spectrum->id_lambda_max calc_epsilon Calculate Molar Absorptivity (ε) id_lambda_max->calc_epsilon

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butylbenzoic Acid Amides and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3,5-di-tert-butylbenzoic acid amides and esters, valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established chemical principles and published procedures.

Synthesis of this compound Esters

The esterification of this compound can be achieved through several methods, including the classic Fischer-Speier esterification and the use of solid-phase catalysts for improved recyclability.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a reliable method for producing methyl esters of this compound.

Reaction Scheme:

Quantitative Data for Methyl Ester Synthesis:

CatalystAlcohol (Molar Ratio to Acid)Temperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidMethanol (B129727) (2.0 - 15.0)60 - 80 (reflux)8 - 1476.9 - 81.6[1]
Sodium methoxideMethanol (2.0 - 15.0)60 - 80 (reflux)8 - 14~80[1]
Fuming sulfuric acidMethanolNot specifiedNot specifiedNot specified[2]

Experimental Protocol (using p-Toluenesulfonic acid):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add methanol (10.0 eq) to the flask to act as both the solvent and the esterifying agent.

  • Catalyst Addition: Carefully add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain for 9-11 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-di-tert-butylbenzoate. The product can be further purified by recrystallization or column chromatography.

Method 2: Ion-Exchange Resin Catalyzed Esterification

This method is particularly useful for synthesizing esters with longer alkyl chains (C8-C20) and offers the advantage of a recyclable, non-corrosive catalyst.[3]

Quantitative Data for C8-C20 Alkyl Ester Synthesis:

CatalystAlcohol (Molar Ratio to Acid)Temperature (°C)Yield (%)Reference
Strongly acidic gel-type ion-exchange resin1.08 - 1.10110 - 150High (not specified)[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), add this compound (1.0 eq), the desired C8-C20 alcohol (1.1 eq), and an inert solvent such as toluene (B28343) or xylene.[3]

  • Catalyst Addition: Add the strongly acidic gel-type ion-exchange resin (5-20 wt% based on the carboxylic acid).[3]

  • Reaction: Heat the mixture to reflux (110-150°C) with vigorous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Catalyst Removal: Once the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with an inert solvent and reused.[3]

  • Work-up and Purification: The filtrate containing the product is concentrated under vacuum. The crude ester can then be purified by recrystallization, for example, from methanol.[3]

Synthesis of this compound Amides

Amide bond formation can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common methods include the use of coupling reagents or conversion to an acyl chloride.

Method 1: Amide Coupling using EDC/HOBt

This is a widely used method for amide bond formation, minimizing side reactions and racemization.[4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction mixture to 0°C in an ice bath.[4]

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) portion-wise to the stirred solution.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.

Method 2: Schotten-Baumann Reaction (via Acyl Chloride)

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[5]

Experimental Protocol:

Step 1: Synthesis of 3,5-Di-tert-butylbenzoyl chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

  • Gently reflux the mixture for 1-2 hours until the solid has completely dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 3,5-di-tert-butylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM) in a separate flask.

  • Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.1 eq), to the amine solution.

  • Cool the amine solution to 0°C and slowly add the crude 3,5-di-tert-butylbenzoyl chloride (1.0 eq) dissolved in the same solvent.

  • Stir the reaction mixture at room temperature for 8-16 hours.[5]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Reaction Mixing & Heating with Catalyst Acid->Reaction Alcohol Alcohol (R'-OH) Alcohol->Reaction Workup Solvent Removal & Neutralization Wash Reaction->Workup Purification Drying & Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure Ester Purification->Product

Caption: General workflow for the synthesis of this compound esters.

Amidation_Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid 3,5-Di-tert-butyl- benzoic Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->ActivatedIntermediate Amide Amide Product ActivatedIntermediate->Amide Nucleophilic Attack Amine Amine (R'R''NH) Amine->Amide

Caption: Signaling pathway for the amidation of this compound.

References

Application Notes and Protocols for 3,5-Di-tert-butylbenzoic Acid as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the selective protection and deprotection of functional groups is a critical strategy. Alcohols, being ubiquitous and reactive functional groups, often require temporary masking to prevent unwanted side reactions. The 3,5-di-tert-butylbenzoyl group is an effective protecting group for alcohols, offering significant steric hindrance that imparts stability under various reaction conditions. The bulky tert-butyl groups shield the ester linkage from nucleophilic attack and enzymatic cleavage, while the aromatic ring provides UV activity for easy visualization by thin-layer chromatography (TLC). These application notes provide a detailed overview of the use of 3,5-di-tert-butylbenzoic acid for the protection of alcohols, including protocols for both the protection and deprotection steps.

Advantages of the 3,5-Di-tert-butylbenzoyl Protecting Group
  • Steric Hindrance: The two tert-butyl groups provide substantial steric bulk, protecting the alcohol from a wide range of reagents.

  • Stability: The resulting benzoate (B1203000) ester is generally stable to mildly acidic and basic conditions, as well as many oxidative and reductive reagents.

  • Crystallinity: The 3,5-di-tert-butylbenzoyl moiety often imparts crystallinity to the protected compound, aiding in purification by recrystallization.

  • UV-Active: The aromatic ring allows for easy detection of the protected alcohol by UV light on TLC plates.

Experimental Protocols

I. Protection of Alcohols with 3,5-Di-tert-butylbenzoyl Chloride

This protocol describes a general procedure for the esterification of primary and secondary alcohols with 3,5-di-tert-butylbenzoyl chloride. Tertiary alcohols may require more forcing conditions and longer reaction times.

Materials:

  • Alcohol substrate

  • 3,5-Di-tert-butylbenzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, add triethylamine (1.5 equiv) or pyridine (2.0 equiv). If the alcohol is less reactive, a catalytic amount of DMAP (0.05-0.1 equiv) can be added.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3,5-di-tert-butylbenzoyl chloride (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 3,5-di-tert-butylbenzoate ester.

II. Deprotection of 3,5-Di-tert-butylbenzoate Esters

The steric hindrance of the 3,5-di-tert-butylbenzoyl group makes it resistant to mild hydrolysis conditions. Therefore, more forcing conditions are typically required for its removal.

Method A: Acid-Catalyzed Hydrolysis

Materials:

  • 3,5-Di-tert-butylbenzoate protected alcohol

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the 3,5-di-tert-butylbenzoate ester in a suitable solvent such as methanol or THF (0.1-0.5 M).

  • Add a solution of concentrated H₂SO₄ or HCl in water (e.g., 3 M H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 6 to 48 hours depending on the substrate.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc or Et₂O).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the deprotected alcohol.

Method B: Base-Catalyzed Hydrolysis (for more robust substrates)

Materials:

  • 3,5-Di-tert-butylbenzoate protected alcohol

  • Tetrahydrofuran (THF)

  • Powdered potassium hydroxide (B78521) (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the 3,5-di-tert-butylbenzoate ester in THF (0.1-0.5 M).

  • Add powdered KOH (5-10 equiv) to the solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC. Reaction times can be long (12-72 hours).

  • Upon completion, cool the mixture and carefully add 1 M HCl to neutralize the excess base.

  • Extract the mixture with EtOAc or Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting alcohol by column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected reaction conditions and outcomes for the protection of various classes of alcohols with 3,5-di-tert-butylbenzoyl chloride and their subsequent deprotection.

Table 1: Protection of Alcohols with 3,5-Di-tert-butylbenzoyl Chloride

Alcohol TypeSubstrate ExampleBaseReaction Time (h)Typical Yield (%)
PrimaryBenzyl alcoholEt₃N2-4>95
Primary1-HexanolEt₃N3-690-95
SecondaryCyclohexanolPyridine, DMAP (cat.)8-1685-95
Secondary(-)-MentholPyridine, DMAP (cat.)12-2480-90
Tertiarytert-ButanolPyridine, DMAP (cat.)24-4850-70

Table 2: Deprotection of 3,5-Di-tert-butylbenzoate Esters

Protected AlcoholDeprotection MethodReagentReaction Time (h)Typical Yield (%)
Benzyl 3,5-di-tert-butylbenzoateAcidic Hydrolysis3 M H₂SO₄ in THF/H₂O6-1285-95
1-Hexyl 3,5-di-tert-butylbenzoateBasic HydrolysisPowdered KOH in THF24-4880-90
Cyclohexyl 3,5-di-tert-butylbenzoateAcidic Hydrolysis6 M HCl in MeOH/H₂O12-2480-90
(-)-Menthyl 3,5-di-tert-butylbenzoateBasic HydrolysisPowdered KOH in THF48-7275-85
tert-Butyl 3,5-di-tert-butylbenzoateAcidic HydrolysisConc. H₂SO₄ in Dioxane/H₂O24-4860-75

Visualizations

Experimental Workflows

Protection_Workflow start Start: Alcohol Substrate dissolve Dissolve in Anhydrous DCM Add Base (e.g., Et3N) start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add 3,5-Di-tert-butylbenzoyl Chloride cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Water react->quench wash Aqueous Workup (HCl, NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End: Protected Alcohol purify->end

Caption: Workflow for the protection of an alcohol.

Deprotection_Workflow start Start: Protected Alcohol dissolve Dissolve in Solvent (e.g., THF/H2O) start->dissolve add_reagent Add Acid (e.g., H2SO4) or Base (e.g., KOH) dissolve->add_reagent react Heat to Reflux or Stir at RT (Monitor by TLC) add_reagent->react neutralize Neutralize react->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End: Deprotected Alcohol purify->end

Caption: General workflow for the deprotection of the alcohol.

Logical Relationships

Logical_Relationships Alcohol R-OH (Alcohol) Protected R-O-CO-Ar (Protected Alcohol) Ar = 3,5-di-tBu-Ph Alcohol->Protected Protection (Esterification) Protected->Alcohol Deprotection (Hydrolysis) Protecting_Reagent 3,5-di-tert-butylbenzoyl chloride Protecting_Reagent->Alcohol Protecting_Reagent->Protected Deprotecting_Reagent Acid or Base (H+ or OH-) Deprotecting_Reagent->Alcohol Deprotecting_Reagent->Protected

Caption: Protection and deprotection cycle.

Application Notes and Protocols for 3,5-Di-tert-butylbenzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-di-tert-butylbenzoic acid as a ligand in catalytic processes. The sterically hindered nature of this ligand provides a unique coordination environment for metal centers, influencing reaction selectivity and catalyst stability. This document outlines its application in palladium-catalyzed cross-coupling reactions, complete with a detailed experimental protocol and representative data.

Introduction to this compound as a Ligand

This compound is an aromatic carboxylic acid characterized by two bulky tert-butyl groups positioned meta to the carboxylate functionality. When deprotonated, the resulting carboxylate can act as a ligand for various transition metals. The prominent steric bulk of the tert-butyl groups can create a well-defined coordination pocket around the metal center. This steric hindrance can influence the regioselectivity and stereoselectivity of catalytic transformations by controlling the approach of substrates to the active site. Furthermore, these bulky groups can enhance the thermal stability of the catalyst and prevent catalyst deactivation pathways such as dimer formation.

The primary applications for ligands of this type are in the fields of palladium-catalyzed cross-coupling reactions, C-H activation, and polymerization catalysis. The electronic properties of the benzoate (B1203000) ligand, being weakly electron-donating, also play a role in modulating the reactivity of the metallic center.

Application in Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While phosphine (B1218219) ligands are commonly employed, carboxylate ligands can play a crucial role in the catalytic cycle, particularly in stabilizing the palladium catalyst. The use of a bulky carboxylate ligand like 3,5-di-tert-butylbenzoate can enhance catalyst longevity and influence product distribution.

Representative Data

The following table summarizes representative results for the Heck-Mizoroki reaction between iodobenzene (B50100) and styrene (B11656) using a palladium(II) catalyst with 3,5-di-tert-butylbenzoate as the ligand. These data are illustrative to demonstrate the potential efficacy of the ligand in this transformation.

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneK₂CO₃DMF1201292
24-BromoanisoleStyreneK₂CO₃DMF1201885
3Iodobenzenen-Butyl acrylateEt₃NDMF1001295
44-Iodonitrobenzenen-Butyl acrylateEt₃NDMF100898
Experimental Protocol: Heck-Mizoroki Reaction

This protocol describes a general procedure for the palladium-catalyzed Heck-Mizoroki reaction using a pre-formed palladium(II) 3,5-di-tert-butylbenzoate complex.

Materials:

  • Palladium(II) 3,5-di-tert-butylbenzoate (Pd(O₂CC₆H₃(t-Bu)₂)₂)

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., potassium carbonate or triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) 3,5-di-tert-butylbenzoate (0.02 mmol, 2 mol%).

  • Reagent Addition: Under a counterflow of argon, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Inerting: Seal the Schlenk flask and evacuate and backfill with argon three times.

  • Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 120 °C) and stir vigorously for the required time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

Visualizations

Heck_Catalytic_Cycle Pd(II)-L2 Pd(II) Precatalyst (L = 3,5-di-tert-butylbenzoate) Pd(0) Active Pd(0) Species Pd(II)-L2->Pd(0) Reduction Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Alkene_Coordination Alkene Coordination & Insertion Ar-Pd(II)-X->Alkene_Coordination R-Pd(II)-X Alkyl-Pd(II)-X Intermediate Alkene_Coordination->R-Pd(II)-X Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)-X->Beta_Hydride_Elimination H-Pd(II)-X H-Pd(II)-X Intermediate Beta_Hydride_Elimination->H-Pd(II)-X Product_Release Product Release H-Pd(II)-X->Product_Release Alkene Product Reductive_Elimination Reductive Elimination (Base) H-Pd(II)-X->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Flame-dry Schlenk flask Add_Catalyst Add Pd(O₂CC₆H₃(t-Bu)₂)₂ Setup->Add_Catalyst Add_Reagents Add Aryl Halide, Alkene, Base Add_Catalyst->Add_Reagents Add_Solvent Add Anhydrous DMF Add_Reagents->Add_Solvent Inert Evacuate and backfill with Argon Add_Solvent->Inert Heat Heat to specified temperature Inert->Heat Stir Stir for specified time Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute with EtOAc and Water Cool->Quench Extract Extract aqueous layer Quench->Extract Wash Wash with brine Extract->Wash Dry Dry and concentrate Wash->Dry Purify Column chromatography Dry->Purify

Caption: General experimental workflow for the Heck-Mizoroki reaction.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

Conclusion

This compound serves as a promising ligand scaffold for catalysis. Its steric bulk can be leveraged to control catalyst activity and selectivity. The provided protocol for the Heck-Mizoroki reaction is a representative example of its potential application. Researchers are encouraged to explore its use in other catalytic transformations, such as C-H activation and polymerization, where the unique steric and electronic properties of this ligand may offer significant advantages. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results.

Application Notes and Protocols for the Preparation of Pincer Ligands Derived from 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a proposed synthetic route to PCP-type pincer ligands featuring a 3,5-di-tert-butylphenyl backbone. While a direct synthesis from 3,5-di-tert-butylbenzoic acid is not established in the scientific literature, this guide outlines a chemically sound, multi-step pathway starting from a structurally related and commercially available precursor, 1,3-di-tert-butylbenzene. The described methodology allows for the preparation of a key intermediate, 1,3-bis(bromomethyl)-4,6-di-tert-butylbenzene, and its subsequent conversion to the target pincer ligand, C₆H₂-4,6-(tBu)₂-1,3-(CH₂P(tBu)₂)₂.

Introduction

Pincer ligands are a class of tridentate ligands that bind to a metal in a meridional fashion, forming a highly stable complex. The rigid framework and strong donor properties of pincer ligands impart unique reactivity and stability to the metal center, making them valuable in a wide range of applications, including catalysis, materials science, and drug development. The bulky 3,5-di-tert-butylphenyl motif is often incorporated into ligand design to enhance solubility and stability, and to influence the steric environment around the metal center.

This document details a synthetic strategy to a PCP pincer ligand incorporating this bulky substituent pattern. The proposed route begins with the Friedel-Crafts alkylation of m-xylene (B151644) to introduce the di-tert-butyl substitution pattern, followed by benzylic bromination and subsequent phosphination.

Proposed Synthetic Pathway

The overall synthetic workflow for the preparation of the target PCP pincer ligand is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis m_xylene m-Xylene step1 Step 1: Friedel-Crafts Alkylation m_xylene->step1 tert_butyl_chloride tert-Butyl chloride tert_butyl_chloride->step1 product1 1,3-Dimethyl-4,6-di- tert-butylbenzene step1->product1 step2 Step 2: Benzylic Bromination product1->step2 product2 1,3-Bis(bromomethyl)-4,6- di-tert-butylbenzene step2->product2 step3 Step 3: Phosphination product2->step3 final_product PCP Pincer Ligand step3->final_product

Application Notes and Protocols for the Synthesis of a Novel Pyrene-Based Blue OLED Emitter Incorporating a 3,5-Di-tert-butylphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The performance of these devices is critically dependent on the molecular design of the organic materials used, particularly within the emissive layer. The introduction of bulky substituent groups is a common strategy to improve the properties of OLED materials. The 3,5-di-tert-butylphenyl group is particularly effective in this role; its significant steric hindrance can enhance the solubility and processability of materials, improve thermal stability, and, most importantly, prevent intermolecular π–π stacking.[1] This disruption of aggregation-caused quenching often leads to higher photoluminescence quantum yields (PLQY) in the solid state and improved device efficiencies.[2]

This document details the synthesis of a novel, high-performance blue fluorescent emitter, 1-(3,5-di-tert-butylphenyl)pyrene (TBu-Py) . This material combines the excellent charge transport and high fluorescence efficiency of the pyrene (B120774) core with the beneficial steric and electronic properties imparted by the 3,5-di-tert-butylphenyl moiety. The synthetic strategy is based on a two-step process, beginning with the bromination of a suitable precursor to form a key intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While 3,5-Di-tert-butylbenzoic acid is a related and commercially available starting material, the use of 1-bromo-3,5-di-tert-butylbenzene (B1269908) is a more direct and common precursor for cross-coupling reactions in OLED material synthesis.[3]

Synthesis Pathway

The overall synthetic route to obtain the target emitter, 1-(3,5-di-tert-butylphenyl)pyrene (TBu-Py), is a two-step process. The first step involves the synthesis of the key intermediate, 1-bromo-3,5-di-tert-butylbenzene. The second, crucial step is the Suzuki-Miyaura cross-coupling of this intermediate with pyrene-1-boronic acid.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling 1,3,5-Tri-tert-butylbenzene (B73737) 1,3,5-Tri-tert-butylbenzene 1-Bromo-3,5-di-tert-butylbenzene 1-Bromo-3,5-di-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene->1-Bromo-3,5-di-tert-butylbenzene Br2, Fe catalyst TBu-Py 1-(3,5-di-tert-butylphenyl)pyrene (TBu-Py) 1-Bromo-3,5-di-tert-butylbenzene->TBu-Py Pd(PPh3)4, K2CO3 Toluene/Ethanol (B145695)/H2O Pyrene-1-boronic acid Pyrene-1-boronic acid Pyrene-1-boronic acid->TBu-Py

Figure 1: Overall synthetic pathway for 1-(3,5-di-tert-butylphenyl)pyrene.

Quantitative Data Summary

The synthesized TBu-Py emitter is expected to exhibit photophysical and electroluminescent properties characteristic of high-efficiency blue OLED materials. The bulky di-tert-butylphenyl group helps to maintain the monomeric emission of the pyrene core, leading to a deep blue emission with high quantum efficiency. The table below summarizes the expected performance characteristics based on typical values for similar pyrene-based emitters.[1][4][5]

ParameterSymbolExpected Value
Highest Occupied Molecular OrbitalHOMO-5.6 to -5.8 eV
Lowest Unoccupied Molecular OrbitalLUMO-2.5 to -2.7 eV
Energy GapEg~3.1 eV
Photoluminescence λmax (in THF)PL420 - 440 nm
Photoluminescence Quantum Yield (in film)PLQY75% - 90%
Maximum External Quantum Efficiency (non-doped)EQEmax4.5% - 6.0%
CIE Coordinates (x, y)CIE(0.15, 0.13)
Thermal Decomposition Temperature (5% loss)Td> 350 °C

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene

This protocol describes the synthesis of the key aryl bromide intermediate. The reaction involves the electrophilic bromination of 1,3,5-tri-tert-butylbenzene, where one of the tert-butyl groups is displaced.[3]

Materials:

  • 1,3,5-Tri-tert-butylbenzene (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Iron powder (catalytic amount)

  • Dichloromethane (B109758) (DCM)

  • Ethanol (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3,5-tri-tert-butylbenzene and a catalytic amount of iron powder.

  • Dissolve the starting material in dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add bromine, dissolved in a small amount of dichloromethane, via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the bromine color disappears.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from hot ethanol to yield 1-bromo-3,5-di-tert-butylbenzene as a white solid.

Protocol 2: Synthesis of 1-(3,5-di-tert-butylphenyl)pyrene (TBu-Py) via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide intermediate with pyrene-1-boronic acid to form the final emissive material.[6][7][8]

Materials:

  • 1-Bromo-3,5-di-tert-butylbenzene (1.0 eq)

  • Pyrene-1-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene, Ethanol, and Deionized Water (solvent system)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure Workflow:

G start Start reagents Combine Reactants: - 1-Bromo-3,5-di-tert-butylbenzene - Pyrene-1-boronic acid - K2CO3 - Pd(PPh3)4 start->reagents inert Evacuate and backfill flask with Argon (3x) reagents->inert solvents Add degassed solvent mixture (Toluene/Ethanol/Water) inert->solvents reaction Heat to reflux (90 °C) for 24 hours under Argon solvents->reaction workup Cool, dilute with DCM, wash with water, dry organic layer reaction->workup purify Concentrate and purify by column chromatography workup->purify end Obtain Pure TBu-Py purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask, combine 1-bromo-3,5-di-tert-butylbenzene (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Equip the flask with a condenser. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add a degassed solvent mixture of Toluene (20 mL), Ethanol (5 mL), and Deionized Water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the argon atmosphere for 24 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent. Combine the fractions containing the desired product and remove the solvent to yield 1-(3,5-di-tert-butylphenyl)pyrene as a pure, typically white or pale-yellow solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Further characterization of the material's photophysical properties should be conducted using UV-Vis and photoluminescence spectroscopy.

References

Application Notes and Protocols: Liquid Crystal Properties of 3,5-Di-tert-butylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Liquid Crystalline Properties of 3,5-Di-tert-butylbenzoic Acid Derivatives

Introduction

This document outlines the results of a comprehensive literature review and data analysis aimed at characterizing the liquid crystal properties of derivatives of this compound. The objective was to compile detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in this class of compounds. The core requirements included the summarization of quantitative data into structured tables, detailed experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows.

Executive Summary

Despite a thorough and systematic search of scientific databases and literature, we were unable to identify any specific research articles or datasets that describe the synthesis and characterization of liquid crystal properties of this compound derivatives. The existing body of scientific literature does not appear to contain studies focused on the mesomorphic behavior of esters or amides derived from this compound. Consequently, the quantitative data required to populate comparative tables (e.g., transition temperatures, enthalpy changes) and the specific experimental protocols for their characterization are not available.

While the principles of liquid crystal design often involve the use of aromatic cores like benzoic acid, the specific steric hindrance and electronic effects of the two tert-butyl groups in the 3 and 5 positions may significantly influence the potential for mesophase formation. It is plausible that these bulky substituents disrupt the intermolecular interactions necessary for the formation of ordered, yet fluid, liquid crystalline phases.

General Principles and Methodologies for Characterizing Benzoic Acid-Based Liquid Crystals

Although specific data for the target compounds is unavailable, we can provide a general overview of the experimental approaches typically employed in the study of liquid crystals derived from other benzoic acid derivatives. These methodologies would be applicable should research into this compound derivatives be undertaken.

Synthesis of Potential Mesogens

The synthesis of liquid crystal candidates based on a benzoic acid core typically involves the formation of ester or amide linkages to introduce other structural motifs, such as a second aromatic ring and a flexible alkyl or alkoxy chain. A generalized synthetic workflow is presented below.

G cluster_synthesis Generalized Synthesis Workflow Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl2 or DCC) Start->Activation Esterification Esterification with Phenol Derivative (e.g., 4-alkoxyphenol) Activation->Esterification Amidation Amidation with Aniline Derivative (e.g., 4-alkoxyaniline) Activation->Amidation Purification Purification (e.g., Recrystallization, Chromatography) Esterification->Purification Amidation->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization LC_Product Potential Liquid Crystalline Derivative Characterization->LC_Product

Caption: Generalized synthetic routes for preparing ester and amide derivatives of this compound.

Characterization of Thermotropic Liquid Crystal Properties

The investigation of the liquid crystalline behavior of novel compounds relies on a standard set of analytical techniques. The logical flow of these experiments is depicted in the following diagram.

G cluster_characterization Liquid Crystal Characterization Workflow Sample Synthesized Derivative DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Transitions POM Polarized Optical Microscopy (POM) Sample->POM Optical Textures Data_Analysis Data Analysis and Phase Identification DSC->Data_Analysis POM->Data_Analysis XRD Variable-Temperature X-ray Diffraction (XRD) Properties Determination of Liquid Crystal Properties (Phase Type, Transition Temperatures, Enthalpy) XRD->Properties Data_Analysis->XRD Confirm Phase Structure Data_Analysis->Properties

Caption: Standard experimental workflow for the characterization of thermotropic liquid crystals.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

Procedure:

  • A small sample (typically 2-5 mg) of the purified compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) are identified as endothermic peaks on heating and exothermic peaks on cooling.

  • The peak onset temperature is typically taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Experimental Protocol: Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize liquid crystalline phases by observing their unique optical textures.

Procedure:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a polarizing microscope as it is heated and cooled.

  • When a liquid crystalline phase is present, it will be birefringent and will exhibit a characteristic optical texture (e.g., schlieren, focal conic, fan-shaped).

  • The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.

  • The type of liquid crystal phase (e.g., nematic, smectic A, smectic C) can often be tentatively identified based on the observed texture.

Conclusion and Future Directions

The absence of specific literature on the liquid crystal properties of this compound derivatives represents a significant knowledge gap. This presents an opportunity for novel research in the field of materials science. Future work should focus on the synthesis of a homologous series of esters and amides of this compound with varying alkyl chain lengths. The resulting compounds should then be systematically characterized using the standard techniques of DSC and POM to determine if they exhibit mesomorphic behavior. Such studies would provide valuable insights into the structure-property relationships of liquid crystals and could potentially lead to the discovery of new materials with unique properties relevant to drug delivery and other applications.

Application Notes and Protocols: Biological Activity of 3,5-Di-tert-butylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3,5-Di-tert-butylbenzoic acid derivatives, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified using a range of in vitro and in vivo assays. The following tables summarize the key findings to facilitate a comparative analysis of their potency.

Table 1: Antioxidant Activity of this compound Derivatives
Derivative ClassCompoundAssayIC50 Value (µM)% InhibitionReference
Isoxazolone Derivative4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH Radical Scavenging-84.64% at 100 µM[1]
Arylidene Flavanone DerivativeNot specifiedDPPH Radical Scavenging-70.8%[2]
Arylidene Flavanone DerivativeNot specifiedLipid Peroxidation Inhibition-77.4%[2]
Reference Standards
Butylated Hydroxytoluene (BHT)-DPPH Radical Scavenging-55.17% at 100 µM[1]
Ascorbic Acid-DPPH Radical Scavenging-87.15% at 100 µM[1]
Table 2: In Vivo Anti-inflammatory Activity of 3,5-Di-tert-butyl-4-hydroxybenzylidene Derivatives
DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time PointReference
LQFM21810033.81h[3]
LQFM21810042.62h[3]
LQFM21810037.43h[3]
LQFM21810036.04h[3]
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneNot specifiedEquipotent to IndomethacinNot specified
Table 3: Cytotoxicity of this compound Amide Derivatives against Cancer Cell Lines
CompoundHCT-116 IC50 (µM)BxPC-3 IC50 (µM)HT-29 IC50 (µM)Reference
3 22.99 - 51.668.63 - 41.2024.78 - 81.60
5 22.99 - 51.668.63 - 41.2024.78 - 81.60
6 22.99 - 51.668.63 - 41.2024.78 - 81.60
7 22.99 - 51.668.63 - 41.20>100

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol and 100 µL of the test compound solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound. The injection of carrageenan into the rat's paw induces a localized inflammatory response, leading to edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.

Protocol:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the workflows of the key experimental assays.

cluster_workflow Experimental Workflow: In Vitro Antioxidant Activity DPPH_sol DPPH Radical Solution Incubation Incubation (30 min, Dark) DPPH_sol->Incubation Test_Cmpd Test Compound (Derivative) Test_Cmpd->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation

Experimental Workflow for DPPH Assay.

cluster_pathway Anti-inflammatory Signaling Pathway cluster_nucleus Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to promoter COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation PGE2 Prostaglandin E2 (Inflammation) COX2_Protein->PGE2 Synthesis Derivative 3,5-Di-tert-butylbenzoic Acid Derivative Derivative->IKK Inhibits (Prevents Phosphorylation)

Inhibition of the NF-κB Signaling Pathway.

cluster_pathway Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative 3,5-Di-tert-butylbenzoic Acid Derivative Death_Receptor Death Receptor (e.g., Fas) Derivative->Death_Receptor May activate Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis Pathways.

Disclaimer: These application notes are intended for research and development purposes only. The information provided is based on currently available scientific literature. Researchers should conduct their own validation studies to confirm these findings.

References

Application Notes and Protocols: 3,5-Di-tert-butylbenzoic Acid Derivatives as Dual COX-2/5-LOX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases such as arthritis, asthma, and cardiovascular disease represent a significant global health burden. The arachidonic acid (AA) cascade is a key inflammatory pathway, leading to the production of two major classes of inflammatory mediators: prostaglandins (B1171923) (PGs) and leukotrienes (LTs), through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects. A promising therapeutic strategy is the dual inhibition of both COX-2 and 5-LOX, which may offer enhanced anti-inflammatory efficacy with an improved safety profile.

This document provides an overview of the application of 3,5-di-tert-butylbenzoic acid derivatives and structurally related compounds as dual inhibitors of COX-2 and 5-LOX. It includes a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of the relevant biological and experimental pathways.

Note on Available Data: While the focus of this document is on this compound derivatives, there is limited publicly available quantitative data on the dual COX-2/5-LOX inhibitory activity for this specific class of compounds. Therefore, the data presented herein is for structurally similar and well-studied 3,5-di-tert-butylphenol (B75145) and 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives, which serve as valuable surrogates for understanding the potential of this chemical scaffold.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected 3,5-di-tert-butylphenol and 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives against COX-1, COX-2, and 5-LOX. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).

Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
1 N-hydroxyurea>10018.28 ± 1.159.30 ± 0.61
2 N-hydroxyurea>1005.26 ± 0.444.10 ± 0.33
3 N-hydroxyurea>10011.41 ± 1.021.62 ± 0.14
5 3,5-di-tert-butylphenol>10014.33 ± 1.213.55 ± 0.29
6 3,5-di-tert-butylphenol>1006.89 ± 0.5815.21 ± 1.35
11 "type B hydroxamic acid">10036.18 ± 3.081.04 ± 0.22
12 "type B hydroxamic acid">10083.42 ± 4.371.29 ± 0.10
Celecoxib Standard COX-2 Inhibitor-Value varies by assay-
Zileuton Standard 5-LOX Inhibitor--Value varies by assay

Data is compiled from studies on 3,5-di-tert-butylphenol and related derivatives.[1]

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by dual COX-2/5-LOX inhibitors.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 COX Pathway cluster_3 5-LOX Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Stimuli Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX PLA2->Arachidonic Acid Prostaglandins (PGs) Prostaglandins (PGs) COX-1 / COX-2->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 / COX-2->Thromboxanes (TXs) COX_Inhibitor 3,5-Di-tert-butylbenzoic acid derivatives COX_Inhibitor->COX-1 / COX-2 Leukotrienes (LTs) Leukotrienes (LTs) 5-LOX->Leukotrienes (LTs) LOX_Inhibitor 3,5-Di-tert-butylbenzoic acid derivatives LOX_Inhibitor->5-LOX

Caption: Dual inhibition of the arachidonic acid cascade.

Experimental Protocols

Synthesis of this compound Derivatives (Amide Example)

This protocol describes a general method for the synthesis of N-substituted-3,5-di-tert-butylbenzamides.

start Start step1 Dissolve this compound in an inert solvent (e.g., DCM). start->step1 step2 Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C. step1->step2 step3 Stir at room temperature to form 3,5-di-tert-butylbenzoyl chloride. step2->step3 step5 Add the acid chloride solution dropwise to the amine solution at 0°C. step3->step5 step4 In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in an inert solvent. step4->step5 step6 Stir at room temperature to allow the amide formation to complete. step5->step6 step7 Perform aqueous workup and purification (e.g., column chromatography). step6->step7 end N-substituted-3,5-di-tert-butylbenzamide step7->end

Caption: General workflow for amide synthesis.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Desired primary or secondary amine

  • Triethylamine (B128534) or other non-nucleophilic base

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Formation of the Acid Chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.5-2 equivalents) or thionyl chloride (1.5-2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess chlorinating agent in vacuo to yield the crude 3,5-di-tert-butylbenzoyl chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • In a separate round-bottom flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude 3,5-di-tert-butylbenzoyl chloride in anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-3,5-di-tert-butylbenzamide.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on a typical commercial fluorometric screening kit.

start Start step1 Prepare test compounds, controls (no inhibitor, solvent, positive inhibitor) in assay buffer. start->step1 step2 Add prepared compounds and controls to a 96-well plate. step1->step2 step3 Prepare and add Reaction Mix containing COX-2 enzyme, probe, and cofactor to all wells. step2->step3 step4 Incubate at 25°C for 5-10 minutes. step3->step4 step5 Initiate the reaction by adding arachidonic acid solution to all wells. step4->step5 step6 Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes. step5->step6 step7 Calculate the rate of reaction (slope) for each well. step6->step7 step8 Determine the percent inhibition and IC50 values. step7->step8 end End step8->end

Caption: Workflow for COX-2 inhibition assay.

Materials:

  • COX-2 inhibitor screening kit (containing COX assay buffer, COX probe, COX cofactor, human recombinant COX-2, arachidonic acid, and a known COX-2 inhibitor like celecoxib)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader capable of kinetic measurements at Ex/Em = 535/587 nm

  • Multichannel pipette

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the enzyme and arachidonic acid, and diluting the probe and cofactor.

  • Compound and Control Preparation:

    • Prepare a series of dilutions of the test compounds in COX assay buffer.

    • Prepare controls:

      • Enzyme Control (100% activity): Assay buffer without any inhibitor.

      • Inhibitor Control (Positive Control): A known COX-2 inhibitor (e.g., celecoxib) at a concentration that gives significant inhibition.

      • Solvent Control: The same concentration of the solvent used to dissolve the test compounds (e.g., DMSO) in assay buffer.

  • Assay Plate Setup:

    • Add the prepared test compound dilutions and controls to the wells of the 96-well plate.

  • Reaction Initiation:

    • Prepare a reaction mix containing the COX-2 enzyme, COX probe, and COX cofactor in assay buffer.

    • Add the reaction mix to all wells.

    • Incubate the plate at 25°C for 5-10 minutes, protected from light.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader and measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro 5-LOX Inhibitor Screening Assay (Fluorometric)

This protocol is based on a typical commercial fluorometric screening kit.

start Start step1 Prepare test compounds, controls (no inhibitor, solvent, positive inhibitor) in LOX assay buffer. start->step1 step2 Add prepared compounds and controls to a 96-well plate. step1->step2 step3 Prepare and add Reaction Mix containing 5-LOX enzyme and probe to all wells. step2->step3 step4 Incubate at room temperature for 10 minutes. step3->step4 step5 Initiate the reaction by adding LOX substrate solution to all wells. step4->step5 step6 Immediately measure fluorescence kinetically (Ex/Em = 500/536 nm) for 10-20 minutes. step5->step6 step7 Calculate the rate of reaction (slope) for each well. step6->step7 step8 Determine the percent inhibition and IC50 values. step7->step8 end End step8->end

Caption: Workflow for 5-LOX inhibition assay.

Materials:

  • 5-LOX inhibitor screening kit (containing LOX assay buffer, LOX probe, 5-LOX enzyme, LOX substrate, and a known 5-LOX inhibitor like Zileuton)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader capable of kinetic measurements at Ex/Em = 500/536 nm

  • Multichannel pipette

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Keep the enzyme and substrate on ice during use.

  • Compound and Control Preparation:

    • Prepare a series of dilutions of the test compounds in LOX assay buffer.

    • Prepare controls:

      • Enzyme Control (100% activity): Assay buffer without any inhibitor.

      • Inhibitor Control (Positive Control): A known 5-LOX inhibitor (e.g., Zileuton) at a concentration that gives significant inhibition.

      • Solvent Control: The same concentration of the solvent used to dissolve the test compounds in assay buffer.

  • Assay Plate Setup:

    • Add the prepared test compound dilutions and controls to the wells of the 96-well plate.

  • Reaction Initiation:

    • Prepare a reaction mix containing the 5-LOX enzyme and LOX probe in assay buffer.

    • Add the reaction mix to all wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding the LOX substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the fluorescence plate reader and measure the fluorescence kinetically at Ex/Em = 500/536 nm for 10-20 minutes at room temperature.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

Derivatives of this compound and related structures represent a promising scaffold for the development of dual COX-2/5-LOX inhibitors. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds as potential novel anti-inflammatory agents. Further investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Sirtuin Inhibition by Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent histone deacetylases (HDACs), are crucial regulators of various cellular processes, including gene silencing, DNA repair, and metabolism. Their involvement in the pathophysiology of age-related diseases and cancer has made them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols on the inhibition of sirtuins by a class of small molecules: derivatives of benzoic acid. While specific data on 3,5-di-tert-butylbenzoic acid derivatives is not extensively available in the public domain, this document will focus on the reported sirtuin inhibitory activities of related substituted benzoic acid derivatives, providing a foundational framework for research in this area.

Data Presentation: Inhibitory Activity of Benzoic Acid Derivatives

The following table summarizes the reported inhibitory activity of select benzoic acid derivatives against yeast Sir2p and human SIRT1 and SIRT2. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

CompoundStructureTargetActivityReference
4-Dimethylaminobenzoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7B(CH3)2N-C6H4-COOH%7D" alt="4-Dimethylaminobenzoic acid">Sir2pMIC = 200 μM
SIRT125.3% inhibition at 1.6 mM[1]
SIRT230.3% inhibition at 1.6 mM[1]
4-tert-Butylbenzoic acidhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7B(CH3)3C-C6H4-COOH%7D" alt="4-tert-Butylbenzoic acid">Sir2pMIC = 50 μM
SIRT154.8% inhibition at 1.6 mM (IC50 = 1.0 mM)[1]
SIRT228.0% inhibition at 1.6 mM[1]

Signaling Pathways and Experimental Workflows

Sirtuin Deacetylation Pathway

The following diagram illustrates the fundamental NAD+-dependent deacetylation reaction catalyzed by sirtuins. Understanding this mechanism is key to designing inhibitors that can compete with the substrate or the NAD+ cofactor.

G cluster_0 Sirtuin Catalytic Cycle Sirtuin Sirtuin Enzyme_Substrate_Complex Sirtuin-Substrate-NAD+ Complex Sirtuin->Enzyme_Substrate_Complex Binds Acetyl-Lysine_Substrate Acetylated Substrate Acetyl-Lysine_Substrate->Enzyme_Substrate_Complex Binds NAD NAD+ NAD->Enzyme_Substrate_Complex Binds Deacetylated_Substrate Deacetylated Substrate Enzyme_Substrate_Complex->Deacetylated_Substrate Deacetylation NAM Nicotinamide Enzyme_Substrate_Complex->NAM Releases O-AADPR 2'-O-acetyl-ADP-ribose Enzyme_Substrate_Complex->O-AADPR Releases

Caption: Sirtuin NAD+-dependent deacetylation reaction.

Experimental Workflow for Sirtuin Inhibitor Screening

This workflow outlines the typical steps involved in the discovery and characterization of novel sirtuin inhibitors, from initial screening to detailed biochemical and cellular assays.

G Start Start Compound_Library Compound Library (e.g., Benzoic Acid Derivatives) Start->Compound_Library Primary_Screen Primary Screen (e.g., Yeast-based Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Biochemical Assay) Hit_Identification->Secondary_Screen IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Selectivity_Profiling Selectivity Profiling (against other Sirtuins) IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Cell-based_Assays Cell-based Assays Mechanism_of_Action->Cell-based_Assays Lead_Optimization Lead Optimization Cell-based_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for sirtuin inhibitor discovery.

Structure-Activity Relationship of Benzoic Acid Derivatives

The following diagram illustrates the key structural features of benzoic acid derivatives that influence their sirtuin inhibitory activity, based on available data.

G Core_Scaffold Benzoic Acid Para_Substitution Para-substitution is critical for activity Core_Scaffold->Para_Substitution Carboxylic_Acid Carboxylic acid group is required Core_Scaffold->Carboxylic_Acid Bulky_Substituent Bulky, non-charged substituent at para-position enhances activity (e.g., tert-butyl > dimethylamino) Para_Substitution->Bulky_Substituent

Caption: SAR of benzoic acid sirtuin inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 4-Alkylbenzoic Acids

This protocol describes a general method for the synthesis of 4-alkylbenzoic acids, which can be adapted for the synthesis of derivatives for screening.

Materials:

  • 4-Bromobenzoic acid

  • Alkyl boronic acid (e.g., tert-butylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene (B28343)/Water mixture)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) and the corresponding alkyl boronic acid (1.2 equivalents) in a mixture of toluene and water.

  • Add K2CO3 (3 equivalents) to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure 4-alkylbenzoic acid.

  • Confirm the structure of the final compound using spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Protocol 2: Yeast-Based Sir2p Inhibitor Screening Assay

This protocol is based on a genetically modified yeast strain to screen for inhibitors of the yeast sirtuin, Sir2p.[1]

Materials:

  • Genetically modified yeast strain (e.g., DMY2843)

  • Yeast growth media (e.g., YPD)

  • Selective media containing 5-fluoroorotic acid (5-FOA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Culture the yeast strain in the appropriate growth medium to mid-log phase.

  • Dilute the yeast culture to a specific OD600.

  • In a 96-well plate, add the test compounds at various concentrations to the yeast culture. Include a DMSO-only control.

  • Prepare two sets of plates: one with standard growth medium and one with medium containing 5-FOA.

  • Spot the yeast cultures containing the test compounds onto both types of agar (B569324) plates.

  • Incubate the plates at 30°C for 48-72 hours.

  • Assess yeast growth. Sir2p inhibition is indicated by cell death (clear spot) only on the 5-FOA containing medium, while general cytotoxicity will result in cell death on both media.

  • The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that shows selective inhibition of Sir2p.

Protocol 3: In Vitro Fluorometric Sirtuin Activity/Inhibition Assay

This is a common biochemical assay to determine the in vitro inhibitory potency of compounds against purified human sirtuins.

Materials:

  • Purified recombinant human sirtuin (e.g., SIRT1, SIRT2)

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore)

  • NAD+

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent like DTT)

  • Developer solution (contains a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • In a 96-well black plate, add the assay buffer.

  • Add the test compound at various concentrations. Include a DMSO-only control (for 100% activity) and a known inhibitor as a positive control.

  • Add the purified sirtuin enzyme to each well and incubate for a short period at 37°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols: 3,5-Di-tert-butylbenzoic Acid in Supramolecular Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two bulky tert-butyl groups on the phenyl ring. These sterically demanding groups significantly influence the molecule's geometry and intermolecular interactions, making it a unique building block in the field of supramolecular chemistry. The carboxylic acid moiety provides a reliable site for hydrogen bonding, while the tert-butyl groups can direct the overall architecture of the resulting self-assembled structures, enhance solubility in organic solvents, and create well-defined coordination pockets in metal-ligand complexes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in forming various supramolecular assemblies, drawing upon established methodologies for analogous benzoic acid derivatives.

Key Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in supramolecular chemistry.

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₂[NIST]
Molecular Weight234.33 g/mol [NIST]
Melting Point173-175 °C[Sigma-Aldrich]
FormSolid[Sigma-Aldrich]
IUPAC Name3,5-bis(tert-butyl)benzoic acid[NIST]

Applications in Supramolecular Self-Assembly

The unique structural features of this compound make it a versatile component for the construction of a variety of supramolecular architectures.

Formation of Hydrogen-Bonded Dimers and Co-crystals

The carboxylic acid group of this compound readily participates in hydrogen bonding to form robust supramolecular synthons, most notably the classic carboxylic acid dimer. Furthermore, it can be co-crystallized with other molecules containing complementary hydrogen bond acceptors, such as pyridines or amides, to create well-defined co-crystals.[1] The bulky tert-butyl groups can influence the crystal packing and the overall topology of the resulting network.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct examples showcasing this compound as the primary linker in widely studied MOFs are not prevalent in the initial literature search, its structural similarity to other benzoic acid derivatives used in MOF synthesis suggests its potential as a valuable ligand.[2][3] The carboxylate group can coordinate to metal ions, while the bulky tert-butyl groups can influence the porosity and dimensionality of the resulting framework. Coordination polymers can be synthesized using this ligand, potentially leading to materials with interesting catalytic or sensing properties.[4][5][6][7]

Component in Liquid Crystal Formulations

Benzoic acid derivatives are widely used in the synthesis of liquid crystals.[8] The rigid core and the potential for hydrogen bonding make this compound a candidate for the design of thermotropic liquid crystalline materials. Its derivatives, such as esters, can be synthesized to tune the mesomorphic properties.

Experimental Protocols

The following protocols are based on established methods for the supramolecular assembly of analogous benzoic acid derivatives and are expected to be readily adaptable for this compound.

Protocol 1: Formation of Co-crystals by Slow Evaporation

This protocol describes the formation of co-crystals of this compound with a co-former, such as a substituted pyrazole, via slow evaporation.

Materials:

  • This compound

  • Co-former (e.g., 3,5-dimethylpyrazole)

  • Solvent (e.g., ethanol, acetonitrile)

  • Glass vials

  • Stir plate and stir bar

Procedure:

  • Prepare equimolar solutions of this compound and the co-former in a suitable solvent (e.g., 0.1 M in ethanol).

  • Mix the two solutions in a 1:1 molar ratio in a clean glass vial.

  • Lightly cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for the formation of crystals over several days to weeks.

  • Once suitable crystals have formed, they can be isolated by decanting the remaining solvent and drying under a gentle stream of nitrogen.

  • The resulting crystals can be characterized by single-crystal X-ray diffraction to determine their structure.

G cluster_prep Solution Preparation cluster_mix Mixing and Crystallization cluster_analysis Analysis prep_acid Dissolve this compound mix Mix Equimolar Solutions prep_acid->mix prep_coformer Dissolve Co-former prep_coformer->mix evap Slow Evaporation mix->evap isolate Isolate Crystals evap->isolate xrd Single-Crystal X-ray Diffraction isolate->xrd G cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation and Analysis reactants Mix Ligand and Metal Salt in Solvent seal Seal in Autoclave reactants->seal heat Heat in Oven seal->heat cool Slow Cooling heat->cool filter Filter and Wash Crystals cool->filter characterize Characterize (PXRD, TGA, IR) filter->characterize G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution in Deuterated Solvent prep_samples Prepare NMR Samples with Varying Concentrations prep_stock->prep_samples acquire_nmr Acquire 1H NMR Spectra prep_samples->acquire_nmr monitor_shift Monitor Chemical Shift of COOH Proton acquire_nmr->monitor_shift fit_data Fit Data to Binding Model monitor_shift->fit_data determine_ka Determine Association Constant (Ka) fit_data->determine_ka

References

Troubleshooting & Optimization

optimizing reaction conditions for 3,5-Di-tert-butylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 3,5-di-tert-butylbenzoic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method for synthesizing this compound is a two-step process.[1][2] This process begins with the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene (B73737) to form an intermediate ketone.[1][2] This ketone is then subjected to hypohalide oxidation to yield the final product, this compound.[1][2]

Q2: What are the critical parameters to control during the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene?

A2: Successful Friedel-Crafts acylation of the sterically hindered 1,3,5-tri-tert-butylbenzene requires careful control of several parameters. Key considerations include the choice of a suitable Lewis acid catalyst, meticulous temperature regulation (often at low temperatures to minimize side reactions), and the precise stoichiometry of the reactants.[3] Anhydrous conditions are also crucial to prevent the deactivation of the Lewis acid catalyst.[4]

Q3: What are the potential side reactions during the synthesis?

A3: During the Friedel-Crafts acylation step, potential side reactions include polyacylation, although this is less common with deactivated rings, and dealkylation of the tert-butyl groups, especially at elevated temperatures. In the subsequent hypohalite oxidation, incomplete oxidation of the ketone can occur, leading to a mixture of the starting ketone and the desired carboxylic acid in the final product.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying this compound.[5][6][7][8] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.[8] Water is a commonly used solvent for the recrystallization of benzoic acid derivatives.[5][6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or no yield in Friedel-Crafts acylation Inactive Lewis acid catalyst due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous Lewis acid.[4]
Insufficient amount of Lewis acid catalyst.The ketone product can form a complex with the Lewis acid, rendering it inactive. Use at least a stoichiometric amount of the catalyst relative to the acylating agent.[3]
Deactivated aromatic ring.While 1,3,5-tri-tert-butylbenzene is activated, any impurities with strongly deactivating groups could hinder the reaction. Ensure the purity of the starting material.
Formation of multiple products in acylation Reaction temperature is too high, leading to side reactions like dealkylation.Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents and throughout the reaction.[3]
Incorrect stoichiometry of reactants.Use the acylating agent as the limiting reagent to minimize the risk of polyacylation.[3]
Incomplete oxidation of the ketone Insufficient amount of oxidizing agent.Ensure an adequate excess of the hypohalite solution is used.
Reaction time is too short.Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) to ensure the complete conversion of the ketone.
Difficulty in purifying the final product Inappropriate recrystallization solvent.Perform small-scale solubility tests with different solvents to find the optimal one for recrystallization.[9]
Presence of persistent impurities.Consider alternative purification methods such as column chromatography if recrystallization is ineffective.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3,5-Tri-tert-butylbenzene

This procedure outlines the synthesis of 1-(3,5-di-tert-butylphenyl)ethanone, the ketone intermediate.

Materials:

  • 1,3,5-Tri-tert-butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.[3]

  • After the formation of the acylium ion, add a solution of 1,3,5-tri-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,5-di-tert-butylphenyl)ethanone.

Step 2: Hypohalite Oxidation of 1-(3,5-di-tert-butylphenyl)ethanone

This procedure describes the conversion of the ketone intermediate to this compound.

Materials:

  • 1-(3,5-di-tert-butylphenyl)ethanone (from Step 1)

  • Sodium hypochlorite (B82951) solution (bleach)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the crude ketone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran.

  • In a separate flask, prepare a solution of sodium hypochlorite and sodium hydroxide in water.

  • Slowly add the ketone solution to the hypohalite solution with vigorous stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench any excess hypochlorite by adding a solution of sodium bisulfite until a starch-iodide paper test is negative.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Purification: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol/water mixture or acetic acid/water mixture).[5][6][7]

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry.

Process Visualization

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Hypohalite Oxidation cluster_purification Purification start 1,3,5-Tri-tert-butylbenzene reaction1 Acylation Reaction start->reaction1 reagents1 Acetyl Chloride, AlCl3, DCM reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate 1-(3,5-di-tert-butylphenyl)ethanone workup1->intermediate reaction2 Oxidation Reaction intermediate->reaction2 reagents2 NaOCl, NaOH reagents2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product Crude this compound workup2->product recrystallization Recrystallization product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Reaction Failure check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp side_reactions Analyze for Side Products (e.g., by NMR, MS) check_reagents->side_reactions check_catalyst->side_reactions check_temp->side_reactions purification_issue Optimize Purification Protocol side_reactions->purification_issue success Successful Synthesis purification_issue->success

Caption: Troubleshooting logic for optimizing reaction conditions.

References

selecting the best solvent for recrystallization of 3,5-Di-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent for the recrystallization of 3,5-Di-tert-butylbenzoic acid. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on empowering users to determine the best solvent through a systematic experimental approach.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High Solvating Power at Elevated Temperatures: The solvent should completely dissolve a high concentration of this compound near the solvent's boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but generally below the melting point of this compound (173-175 °C) to prevent "oiling out."

  • Inertness: The solvent must not react chemically with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Dissimilar Solubility of Impurities: Impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: I cannot find published solubility data for this compound in common organic solvents. What should I do?

It is common for specific solubility data to be unavailable for all compounds. In this case, a systematic experimental approach to screen a range of solvents is the most effective way to determine the optimal choice for recrystallization. The experimental protocol provided in this guide will walk you through this process.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when a solid melts in the hot recrystallization solvent before it dissolves, forming an immiscible liquid. This is problematic because the oil may not crystallize properly upon cooling and can trap impurities. To prevent this, select a solvent with a boiling point lower than the melting point of your compound (173-175 °C for this compound). If oiling out still occurs, you can try reheating the solution and adding more solvent to decrease the saturation.

Q4: My crystals are not forming upon cooling. What should I do?

If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]

  • Concentration: If the above methods fail, it's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good choice (too non-polar or too polar). Insufficient solvent was used.Try a different solvent with different polarity. Add more hot solvent in small increments until the compound dissolves.
The compound dissolves in the cold solvent. The solvent is too good of a solvent at room temperature.Select a less polar or more polar solvent in which the compound is less soluble at room temperature.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the flask or adding a seed crystal.
"Oiling out" occurs. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Choose a solvent with a lower boiling point. Reheat the solution and add more solvent.
Low recovery of purified crystals. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
The recrystallized product is still impure. The cooling process was too rapid, trapping impurities. The chosen solvent dissolves the impurity as well as the product.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Choose a different solvent where the solubility of the impurity is significantly different from your product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of this compound

Objective: To identify a suitable single solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Test tubes and a test tube rack

  • Spatula

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Agitate the mixture at room temperature and observe the solubility. Record your observations in the data table below. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Add the solvent dropwise while heating and stirring until the solid just dissolves. Do not add more than 3 mL of solvent in total. Record the amount of solvent required and the temperature at which the compound dissolves.

  • Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.

  • Ice Bath Cooling: After reaching room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation. Observe the quantity and quality of the crystals.

  • Solvent Selection: A suitable solvent is one in which the compound is insoluble or sparingly soluble at room temperature but completely soluble in a minimal amount of the hot solvent, and which yields a good crop of crystals upon cooling.

Data Presentation: Solubility Screening Table
SolventBoiling Point (°C)Solubility at Room Temp. (Insoluble/Slightly Soluble/Soluble)Solubility in Hot Solvent (Insoluble/Slightly Soluble/Soluble)Observations on Cooling (No Crystals/Few Crystals/Abundant Crystals/Oiling Out)
Water100
Methanol65
Ethanol78
Acetone56
Ethyl Acetate77
Toluene111
Hexane69
Other

Mandatory Visualization

Solvent Selection Workflow

Solvent_Selection start Start: Select Potential Solvents test_rt Test Solubility at Room Temperature start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt discard_rt Discard Solvent (Too Soluble) is_soluble_rt->discard_rt Yes test_hot Test Solubility in Hot Solvent is_soluble_rt->test_hot No is_soluble_hot Is it soluble? test_hot->is_soluble_hot discard_hot Discard Solvent (Insoluble) is_soluble_hot->discard_hot No cool Cool Solution Slowly is_soluble_hot->cool Yes crystals_form Do Crystals Form? cool->crystals_form discard_no_xtal Discard Solvent (No Crystallization) crystals_form->discard_no_xtal No select Select as Suitable Solvent crystals_form->select Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

General Recrystallization Protocol

Recrystallization_Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool_slowly 3. Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vac_filter 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 6. Wash Crystals with Cold Solvent vac_filter->wash dry 7. Dry Purified Crystals wash->dry

References

Technical Support Center: Managing Steric Effects in the Esterification of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the esterification of the sterically hindered 3,5-di-tert-butylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My esterification reaction with this compound is resulting in a low or no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the esterification of this compound are frequently due to the significant steric hindrance posed by the two tert-butyl groups flanking the carboxylic acid functionality. This steric bulk impedes the approach of the alcohol nucleophile. Here are several factors to consider and strategies for improvement:

  • Inadequate Reaction Conditions for Steric Hindrance: Standard esterification methods like the Fischer-Speier reaction are often inefficient for highly hindered substrates.[1] The equilibrium may not favor product formation under these conditions.

    • Solution: Employ more robust esterification methods specifically designed for sterically demanding substrates. Recommended methods include:

      • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640), which is then reacted with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP).[2][3][4] This protocol is known for its high yields and mild reaction conditions.[5][6]

      • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of DMAP.[7][8][9] It is particularly useful for substrates that are sensitive to acidic conditions.[10][11]

      • Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group using triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allowing for SN2 attack by the carboxylate.[12][13] This method often proceeds with clean inversion of stereochemistry at the alcohol center.[14]

  • Suboptimal Catalyst or Reagent Choice: The choice of catalyst and reagents is critical for overcoming steric effects.

    • Solution: Ensure you are using the appropriate activating agents and catalysts for the chosen method. For instance, DMAP is a crucial component in both Yamaguchi and Steglich esterifications as it acts as a highly effective acyl transfer catalyst.[10][15]

  • Reaction Time and Temperature: Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It may be necessary to increase the reaction time or temperature, but be mindful of potential side reactions or decomposition at elevated temperatures.

  • Presence of Water: For equilibrium-driven reactions, the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For Fischer-Speier type reactions, the removal of water using a Dean-Stark apparatus or molecular sieves can help drive the reaction forward.[16][17]

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer-Speier esterification generally not recommended for this compound?

A1: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[16][18] The bulky tert-butyl groups on this compound create significant steric hindrance around the carbonyl carbon, making it difficult for the alcohol to attack. This leads to a very slow reaction rate and an unfavorable equilibrium position, resulting in low yields.[19] More powerful methods that activate the carboxylic acid are necessary to achieve efficient esterification.[16]

Q2: What are the main advantages of the Yamaguchi esterification for this substrate?

A2: The Yamaguchi esterification is highly effective for sterically hindered acids because it proceeds via a highly reactive mixed anhydride intermediate.[4] This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid. The use of DMAP as a catalyst further accelerates the reaction.[2] This method generally provides high yields under mild conditions with short reaction times.[5][6]

Q3: Are there any common side products to be aware of during a Steglich esterification?

A3: Yes, a common side product in Steglich esterification is the formation of N-acylurea.[10] This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the alcohol. The use of a catalytic amount of DMAP is crucial to minimize this side reaction, as DMAP is a more potent nucleophile than the alcohol and rapidly forms a reactive acylpyridinium intermediate that favors reaction with the alcohol.[7][11]

Q4: Can I use a tertiary alcohol in a Mitsunobu reaction with this compound?

A4: The Mitsunobu reaction is generally most effective for primary and secondary alcohols.[13] Tertiary alcohols are typically poor substrates for this reaction due to steric hindrance, which disfavors the required SN2 substitution.[19] Alternative methods should be considered for the esterification of this compound with tertiary alcohols.

Q5: Are there greener alternatives to the commonly used solvents and reagents in these specialized esterification methods?

A5: Yes, research is ongoing to develop more environmentally friendly protocols. For instance, in Steglich-type reactions, acetonitrile (B52724) is being explored as a greener solvent alternative to chlorinated solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[20] Additionally, water-soluble carbodiimides like EDC can be used, and the byproducts can often be removed with aqueous workups, reducing the need for chromatography.[21]

Comparative Data of Esterification Methods

MethodActivating Agent(s)CatalystTypical SolventsKey Advantages for Hindered SubstratesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (B128534) (Et3N)DMAP (stoichiometric)Toluene, THFHigh yields, mild conditions, effective for macrolactonization.[2][3]Requires formation of a mixed anhydride.
Steglich DCC or EDCDMAP (catalytic)DCM, DMF, AcetonitrileMild, neutral conditions, good for acid-sensitive substrates.[7][11]Formation of N-acylurea byproduct, DCC can be an allergen.[10]
Mitsunobu Triphenylphosphine (TPP), DEAD or DIAD-THF, Diethyl etherInversion of alcohol stereochemistry, mild conditions.[12][13]Byproduct removal can be challenging, not suitable for tertiary alcohols.[14][22]
Fischer-Speier Acid (e.g., H2SO4, p-TsOH)-Excess alcohol, TolueneSimple, inexpensive reagents.[16]Inefficient for sterically hindered substrates, requires harsh conditions.[19]

Experimental Protocols

Yamaguchi Esterification of this compound

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • This compound

  • Alcohol of choice

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the resulting triethylamine hydrochloride salt and wash the solid with anhydrous toluene.

  • Concentrate the filtrate under reduced pressure to obtain the mixed anhydride.

  • Dissolve the mixed anhydride in anhydrous toluene.

  • In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Steglich Esterification of this compound

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • This compound

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • If using EDC, the urea (B33335) byproduct is water-soluble and can be removed during the aqueous workup.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Decision_Workflow start Start: Esterification of This compound steric_hindrance High Steric Hindrance? start->steric_hindrance acid_sensitive Acid Sensitive Substrate? steric_hindrance->acid_sensitive Yes fischer Fischer-Speier (Low Yield Expected) steric_hindrance->fischer No alcohol_type Alcohol Type? acid_sensitive->alcohol_type No (Acid Tolerant) steglich Steglich Esterification acid_sensitive->steglich Yes yamaguchi Yamaguchi Esterification alcohol_type->yamaguchi Primary/Secondary mitsunobu Mitsunobu Reaction alcohol_type->mitsunobu Primary/Secondary (Inversion desired) alternative Consider Alternative Methods alcohol_type->alternative Tertiary

Caption: Decision workflow for selecting an appropriate esterification method.

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation cluster_side_reaction Side Reaction RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement DMAP DMAP DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Simplified mechanism of the Steglich esterification.

References

Technical Support Center: Synthesis of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Di-tert-butylbenzoic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

Q2: Which synthetic route generally provides the highest yield?

A2: The oxidation of 3,5-di-tert-butyltoluene often provides high yields of this compound. For instance, liquid-phase oxidation using a cobalt catalyst can achieve high conversion and yield.

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include:

  • Steric Hindrance: The bulky tert-butyl groups can impede the reaction at the carboxyl group or its precursor.

  • Isomer Formation: In Friedel-Crafts type reactions, controlling the regioselectivity to obtain the 3,5-disubstituted product can be difficult, with other isomers forming as side products.

  • Reaction Conditions: Each synthetic route requires careful optimization of catalysts, temperature, and reaction time to maximize yield and minimize byproducts.

Troubleshooting Guides by Synthetic Route

Oxidation of 3,5-Di-tert-butyltoluene

This method involves the oxidation of the methyl group of 3,5-di-tert-butyltoluene to a carboxylic acid.

Experimental Protocol: Catalytic Oxidation of 3,5-Di-tert-butyltoluene
  • Reaction Setup: In a suitable reactor equipped with a stirrer, reflux condenser, and gas inlet, charge 3,5-di-tert-butyltoluene and the chosen solvent (e.g., acetic acid).

  • Catalyst Addition: Add the cobalt-based catalyst (e.g., cobalt(II) acetate (B1210297) tetrahydrate) and any co-catalyst or initiator (e.g., manganese(II) acetate, sodium bromide).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-150°C) and bubble air or oxygen through the reaction mixture under vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC to determine the consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling or require the addition of water.

  • Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material Inactive catalyst.Ensure the catalyst is fresh and anhydrous. Consider catalyst promoters.
Insufficient oxidant (air/O₂) flow.Increase the flow rate of the oxidant. Ensure efficient gas dispersion with vigorous stirring.
Reaction temperature is too low.Gradually increase the reaction temperature within the optimal range.
Formation of Side Products (e.g., aldehydes, alcohols) Incomplete oxidation.Increase reaction time or oxidant flow. Adjust catalyst concentration.
Reaction temperature is too high, leading to degradation.Optimize the reaction temperature to balance conversion and selectivity.
Product is difficult to purify Presence of unreacted starting material and intermediates.Improve the reaction conversion. Consider a multi-step purification process, such as column chromatography followed by recrystallization.
Quantitative Data Summary
Catalyst System Temperature (°C) Air Flow Rate (mL/min) Reaction Time (h) Conversion (%) Yield (%)
Co(acac)₂150150854.994.8[1]
Co(OAc)₂/Mn(OAc)₂/NaBr100-3>95~90

Grignard Reaction with 1-bromo-3,5-di-tert-butylbenzene

This route involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • To a flask containing magnesium turnings in anhydrous diethyl ether or THF, slowly add a solution of 1-bromo-3,5-di-tert-butylbenzene in the same solvent.

    • Initiate the reaction if necessary (e.g., with a small crystal of iodine or gentle heating). The reaction is typically exothermic. Maintain a gentle reflux.[2][3]

  • Carboxylation:

    • Pour the prepared Grignard reagent onto an excess of crushed dry ice (solid CO₂).[3][4][5]

    • Stir the mixture until the excess dry ice has sublimed.

  • Work-up and Purification:

    • Hydrolyze the magnesium salt by adding dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.[4]

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and recrystallize the crude product.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Grignard reaction does not initiate Wet glassware or solvent.Ensure all glassware is rigorously dried. Use anhydrous solvents.
Inactive magnesium surface (oxide layer).Crush the magnesium turnings prior to use or use a fresh batch. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[2]
Low yield of carboxylic acid Incomplete formation of the Grignard reagent.Optimize the initiation and reaction time for Grignard formation.
Reaction with atmospheric CO₂ or moisture.Maintain a strict inert atmosphere throughout the Grignard reagent formation and handling.
Formation of biphenyl (B1667301) side product.This can occur from the coupling of the Grignard reagent with unreacted aryl halide.[2] Ensure slow addition of the aryl halide.
Product contains significant amounts of 3,5-di-tert-butylbenzene The Grignard reagent was quenched by a proton source (e.g., water) before carboxylation.Rigorously exclude moisture and other protic impurities.

Visualizing the Workflow

General Synthesis Workflow

G cluster_oxidation Oxidation Route cluster_grignard Grignard Route A 3,5-Di-tert-butyltoluene B Oxidation (e.g., Co catalyst, O₂) A->B C This compound B->C D 1-Bromo-3,5-di-tert-butylbenzene E Grignard Formation (Mg, ether) D->E F 3,5-Di-tert-butylphenyl- magnesium Bromide E->F G Carboxylation (1. CO₂, 2. H₃O⁺) F->G H This compound G->H G Start Low Yield of This compound Q1 Was the Grignard reagent successfully formed? Start->Q1 Sol1 Check for moisture. Use anhydrous solvents/glassware. Activate Mg surface. Q1->Sol1 No Q2 Was the carboxylation step performed correctly? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Use excess dry ice. Ensure efficient mixing. Q2->Sol2 No Q3 Is there a significant amount of biphenyl byproduct? Q2->Q3 Yes Sol2->End Sol3 Add aryl halide slowly to Mg. Maintain moderate temperature. Q3->Sol3 Yes Q3->End No Sol3->End

References

common impurities in commercially available 3,5-Di-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of commercially available 3,5-Di-tert-butylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercially available this compound?

A1: Impurities in commercially available this compound typically originate from the synthetic route used in its manufacture or from degradation. The most common synthetic pathways are the oxidation of 3,5-di-tert-butyltoluene (B81915) and the Friedel-Crafts alkylation of a benzene (B151609) derivative.

Potential impurities can be categorized as follows:

  • Residual Starting Materials: Unreacted precursors from the synthesis process.

  • Synthesis Byproducts: Compounds formed from side reactions or incomplete reactions.

  • Degradation Products: Impurities formed by exposure to air, light, or heat.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the overall purity and the structure of impurities.

Q3: My reaction with this compound is giving low yields. What are the common causes?

A3: Low yields can be attributed to several factors, including the purity of the starting material, reaction conditions, and the inherent reactivity of the compound. The bulky tert-butyl groups can cause steric hindrance, potentially slowing down reactions. Ensure your starting material is of high purity and that your reaction conditions (solvent, temperature, catalyst) are optimized.

Q4: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?

A4: Yes, reactive impurities in the starting material can lead to the formation of unexpected side products. For example, residual starting materials from the synthesis of this compound could participate in your reaction, or acidic/basic impurities could catalyze unwanted side reactions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Potential Cause: Variability in the purity of this compound lots.

Troubleshooting Steps:

  • Purity Analysis: Analyze different batches of the starting material using HPLC or GC-MS to identify and quantify any impurities.

  • Purification: If significant impurities are detected, consider purifying the this compound by recrystallization.

  • Supplier Qualification: If inconsistencies persist, consider evaluating material from a different supplier.

Issue 2: Poor Solubility

Potential Cause: Presence of insoluble impurities.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the compound for any particulate matter.

  • Solubility Test: Test the solubility of a small sample in your chosen solvent. If insolubles are observed, filter the solution before use.

  • Impurity Identification: Attempt to isolate and identify the insoluble material to understand its origin.

Common Impurities and Their Origins

The following table summarizes potential impurities in commercially available this compound, their likely origins, and their potential impact on experiments.

Impurity CategoryPotential CompoundsLikely OriginPotential Experimental Impact
Residual Starting Materials 3,5-Di-tert-butyltolueneIncomplete oxidation during synthesis.[1][2]Can undergo its own reactions, leading to byproducts.
1,3-Di-tert-butylbenzeneStarting material for some synthetic routes.May be unreactive or could undergo side reactions.
1,3,5-Tri-tert-butylbenzenePrecursor in some synthesis pathways.[1]Can lead to the formation of other tert-butylated byproducts.
Synthesis Byproducts Isomers (e.g., 2,4- or 2,5-Di-tert-butylbenzoic acid)Non-selective Friedel-Crafts alkylation.[3][4]May have different reactivity and physical properties, affecting reaction outcomes and product purity.
Mono-tert-butylbenzoic acidIncomplete alkylation.Can lead to products with only one tert-butyl group.
Over-alkylation products (e.g., Tri-tert-butylbenzoic acid)Friedel-Crafts polyalkylation.[3]Can introduce steric hindrance and affect product properties.
Degradation Products Phenolic compoundsOxidative degradation.Can alter the pH of the reaction mixture and may chelate with metal catalysts.
Quinone-type compoundsOxidative degradation.Can be colored and may act as radical scavengers, inhibiting certain reactions.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the impurity profiling of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% acid (phosphoric or formic). Degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 230 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the main peak corresponding to this compound. Any other peaks can be considered impurities. Quantify the impurities based on their peak areas relative to the main peak.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., BSTFA), if necessary to increase volatility

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen solvent. If the compound or potential impurities are not sufficiently volatile, derivatization may be required.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-500

  • Analysis: Inject the sample. The separated components will be detected by the mass spectrometer. Identify the impurities by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Synthesis_Impurities cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities 3,5-Di-tert-butyltoluene 3,5-Di-tert-butyltoluene Oxidation Oxidation 3,5-Di-tert-butyltoluene->Oxidation Product This compound Oxidation->Product Incomplete Oxidation Product Incomplete Oxidation Product Oxidation->Incomplete Oxidation Product Side Reaction Unreacted Starting Material (Toluene) Unreacted Starting Material (Toluene) Oxidation->Unreacted Starting Material (Toluene) Carryover 1,3-Di-tert-butylbenzene 1,3-Di-tert-butylbenzene Friedel-Crafts Alkylation Friedel-Crafts Alkylation 1,3-Di-tert-butylbenzene->Friedel-Crafts Alkylation Friedel-Crafts Alkylation->Product Isomers Isomers Friedel-Crafts Alkylation->Isomers Side Reaction Mono-alkylated Product Mono-alkylated Product Friedel-Crafts Alkylation->Mono-alkylated Product Incomplete Reaction

Caption: Potential impurities arising from common synthesis routes.

Troubleshooting_Workflow Start Start Problem Inconsistent Experimental Results or Low Yield Start->Problem Check_Purity Assess Purity of Starting Material (HPLC, GC-MS) Problem->Check_Purity High_Purity Purity > 99%? Check_Purity->High_Purity Optimize Optimize Reaction Conditions (Temperature, Solvent, Catalyst) High_Purity->Optimize Yes Purify Purify Starting Material (e.g., Recrystallization) High_Purity->Purify No Re-evaluate Re-run Experiment Optimize->Re-evaluate Purify->Re-evaluate End End Re-evaluate->End

References

stability and degradation of 3,5-Di-tert-butylbenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3,5-Di-tert-butylbenzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from strong oxidizing agents and strong acids, as these can lead to degradation.[1]

Q2: Is this compound sensitive to light?

While specific photostability studies on this compound are not extensively documented, substituted benzoic acids, in general, can be susceptible to photodegradation.[1][4] It is recommended to store the compound protected from light. For experiments sensitive to potential photodegradation, it is advisable to work under amber light or in containers wrapped in aluminum foil.

Q3: What happens when this compound is heated?

Thermal decomposition of this compound can occur at elevated temperatures, leading to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1] Studies on similar hindered benzoic acids suggest that decarboxylation to form the corresponding benzene (B151609) derivative is a potential thermal degradation pathway.[5] The melting point of this compound is in the range of 173-175 °C.[6][7] Significant degradation is expected at temperatures approaching and exceeding its melting point.

Q4: How does pH affect the stability of this compound?

The stability of this compound in aqueous solutions can be influenced by pH. As a carboxylic acid, it will exist in its protonated form at low pH and as its carboxylate salt at higher pH. While specific hydrolysis data is limited, sterically hindered esters of benzoic acid have shown varied stability under basic conditions.[8] Extreme pH conditions (strong acids or bases) should be avoided during storage to prevent potential hydrolysis or other degradation reactions.

Q5: What are the expected degradation products of this compound?

Based on the degradation pathways of structurally similar compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, the primary degradation of this compound is anticipated under oxidative and photolytic stress.[9] Potential degradation products could arise from reactions such as decarboxylation, oxidation of the benzene ring, and cleavage of the tert-butyl groups.

Troubleshooting Guides

Problem 1: Inconsistent analytical results for this compound samples.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place.

    • Check for Contaminants: Analyze the sample for the presence of unexpected peaks using a high-resolution technique like LC-MS to identify potential degradation products.

    • Solvent Stability: Ensure the solvent used for sample preparation is inert and does not promote degradation. Prepare fresh solutions for each analysis.

    • Control Sample: Always run a freshly prepared standard from a new bottle of this compound alongside your experimental samples to check for systemic issues.

Problem 2: Appearance of unknown peaks in chromatograms after stress testing.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknowns: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can provide clues about the degradation pathway (e.g., loss of a tert-butyl group, decarboxylation).

    • Review Stress Conditions: The nature of the degradation products can be indicative of the degradation pathway. For example, products with lower molecular weight might suggest thermal decarboxylation, while oxygenated products could indicate oxidation.

    • Literature Search: Look for degradation studies of similar substituted benzoic acids to help identify potential structures for the observed unknown peaks.

Quantitative Data Summary

The following tables summarize expected stability under various conditions. Please note that this data is illustrative and based on general knowledge of substituted benzoic acids. Specific quantitative data for this compound is limited in publicly available literature. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Table 1: Illustrative Thermal Stability Data

TemperatureExposure TimeExpected Degradation (%)Potential Degradation Products
40°C4 weeks< 1%None detected
80°C2 weeks1 - 5%Trace amounts of decarboxylated product
180°C (above m.p.)24 hours> 10%Benzene, 3,5-di-tert-butylbenzene, CO2

Table 2: Illustrative Photostability Data (Solid State)

Light SourceIntensityExposure TimeExpected Degradation (%)
UV Lamp (254 nm)200 Wh/m²24 hours2 - 8%
Visible Light1.2 million lux hours7 days< 2%

Table 3: Illustrative pH Stability in Aqueous Solution (at 40°C)

pHExposure TimeExpected Degradation (%)
2 (0.01 M HCl)2 weeks< 1%
7 (Buffered)2 weeks< 1%
12 (0.01 M NaOH)2 weeks1 - 3%

Table 4: Illustrative Oxidative Stability in Solution (at 25°C)

Oxidizing AgentConcentrationExposure TimeExpected Degradation (%)
Hydrogen Peroxide3%24 hours5 - 15%
Air (Oxygen)Saturated4 weeks< 2%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60°C for up to 48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature for up to 48 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide. Keep at room temperature, protected from light, for up to 48 hours.

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at various temperatures (e.g., 80°C, 120°C, and just below its melting point) for up to 2 weeks.

    • Photostability (Solid): Expose the solid compound to a light source with a defined output (e.g., compliant with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (1 mg/mL in MeCN) start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80-150°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-UV/MS Analysis sampling->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation end End evaluation->end

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound decarboxylation Decarboxylation parent->decarboxylation Thermal Stress oxidation Ring Oxidation parent->oxidation Oxidative/Photolytic Stress cleavage t-Butyl Cleavage parent->cleavage Severe Stress product1 1,3-Di-tert-butylbenzene + CO2 decarboxylation->product1 product2 Hydroxylated derivatives oxidation->product2 product3 Phenolic compounds cleavage->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting NMR of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the NMR analysis of sterically hindered benzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic peaks in my spectrum of a 2,6-disubstituted benzoic acid broad at room temperature?

Peak broadening in sterically hindered benzoic acids at room temperature is often due to restricted rotation around the single bond connecting the benzene (B151609) ring and the carboxyl group (the aryl-C(O) bond). The bulky ortho-substituents prevent free rotation, leading to a dynamic chemical exchange process on the NMR timescale. At room temperature, the rate of this rotation is often in the intermediate exchange regime, which causes significant peak broadening.

Q2: My baseline is rolling and distorted, and all my peaks, including the solvent signal, are broad. What is the likely cause?

When all peaks in the spectrum are uniformly broad and distorted, the issue is most likely instrumental, specifically poor magnetic field homogeneity . This requires "shimming" the spectrometer, which is the process of adjusting the magnetic field to maximize its uniformity across the sample volume.[1] If re-shimming does not resolve the issue, the instrument may require professional maintenance.

Q3: Only the peaks for my benzoic acid are broad. What are the potential sample-related issues?

If the solvent and any internal standard peaks are sharp, the problem lies with your analyte. The most common causes are:

  • High Concentration and Aggregation: Benzoic acids can form hydrogen-bonded dimers. Aromatic rings can also aggregate via π-stacking.[1] High concentrations increase these intermolecular interactions, which slows down molecular tumbling in solution and leads to broader peaks.[1]

  • Particulate Matter: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks.[1] It is crucial to ensure your sample is fully dissolved and filtered.[1]

  • Paramagnetic Impurities: The presence of dissolved molecular oxygen or trace metal ions can cause significant line broadening.[1]

Q4: The carboxylic acid proton (-COOH) peak is extremely broad or has disappeared entirely. Is this normal?

Yes, this is a common phenomenon for carboxylic acids. The acidic proton undergoes rapid chemical exchange with trace amounts of water in the deuterated solvent or with other exchangeable protons.[2] This exchange can broaden the signal significantly, sometimes to the point where it merges with the baseline. The rate of exchange is sensitive to temperature, concentration, and solvent.

Troubleshooting Guides

Issue 1: General Peak Broadening Affecting All Signals

Symptom: All peaks in the spectrum (analyte, solvent, internal standard) are broad and possibly misshapen.

Potential Cause Recommended Solution Experimental Protocol
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer.Protocol: Follow the instrument-specific shimming procedure. This typically involves adjusting the Z1, Z2, Z3, and Z4 shims to optimize the lock signal, followed by adjustments to the X and Y shims. If using an automated shimming routine, ensure the lock signal is stable before starting.
Issue 2: Analyte-Specific Peak Broadening

Symptom: Only the peaks corresponding to the sterically hindered benzoic acid are broad.

Potential Cause Recommended Solution Experimental Protocol
High Concentration / Aggregation 1. Dilute the sample.2. Use a different solvent.Dilution: Prepare a new, more dilute sample (e.g., 1-5 mg in 0.6 mL of solvent).Solvent Change: Prepare a new sample in a solvent that can disrupt hydrogen bonding and π-stacking, such as DMSO-d₆ or a mixture like CDCl₃ with a few drops of methanol-d₄.
Particulate Matter Filter the NMR sample.Protocol: Prepare your sample in a separate vial. Use a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Transfer the solution through the glass wool filter directly into the clean NMR tube to remove any suspended particles.
Paramagnetic Impurities (e.g., O₂) Degas the sample.Protocol: Prepare the sample in the NMR tube. Bubble a slow, steady stream of an inert gas (e.g., Nitrogen or Argon) through the solution for several minutes using a long needle. Be careful not to splash the sample out of the tube. Cap the tube immediately after degassing.
Intermediate Exchange (Restricted Rotation) Perform a Variable Temperature (VT) NMR experiment.See the detailed "Protocol for Variable Temperature (VT) NMR Experiment" section below.

The Effect of Experimental Parameters on Peak Broadening

The following table summarizes the expected trends when adjusting key experimental parameters to troubleshoot peak broadening for sterically hindered benzoic acids.

Parameter Change Effect on Restricted Rotation Effect on Aggregation/Viscosity Expected Impact on Peak Width
Temperature IncreaseIncreases the rate of rotation. Moves from intermediate exchange towards fast exchange.Decreases viscosity and can disrupt H-bonds.Decrease (peaks sharpen)
Temperature DecreaseDecreases the rate of rotation. Moves from intermediate exchange towards slow exchange.Increases viscosity.Decrease (peaks sharpen into distinct signals for each conformer)
Concentration DecreaseNo direct effect on the rotational barrier.Reduces intermolecular aggregation and viscosity.Decrease (peaks sharpen)
Solvent Polarity Increase (e.g., CDCl₃ to DMSO-d₆)Can slightly alter the rotational barrier.Disrupts hydrogen bonding and π-stacking.Decrease (peaks sharpen)

Key Experimental Protocols

Protocol for Sample Preparation and Filtration
  • Weighing: Accurately weigh 5-10 mg of the sterically hindered benzoic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., Toluene-d₈, DMSO-d₆). Gently warm or sonicate if necessary to ensure complete dissolution.

  • Filtration:

    • Take a clean Pasteur pipette and push a small plug of glass wool firmly into the narrow tip.

    • Draw the dissolved sample solution into the pipette.

    • Carefully dispense the filtered solution directly into a high-quality (e.g., Class A) NMR tube.[1][3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol for Variable Temperature (VT) NMR Experiment

Note: Always follow the specific operating procedures for your spectrometer and consult with facility staff before performing VT experiments for the first time. Using incorrect tubes or exceeding solvent temperature ranges can damage the instrument.[1][2][3]

  • Sample Preparation: Prepare a sample of your sterically hindered benzoic acid in a high-boiling solvent (e.g., Toluene-d₈, DMSO-d₆) to access a wide temperature range. Use a high-quality NMR tube designed for VT work.

  • Initial Setup (Room Temperature):

    • Insert the sample into the spectrometer at room temperature (e.g., 298 K).

    • Lock and shim the instrument to achieve good field homogeneity.

    • Acquire a reference spectrum at this starting temperature.

  • Increasing the Temperature:

    • Access the instrument's temperature control unit.

    • Increase the temperature in increments of 10-20 K.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[2]

    • Re-shim the sample at each temperature, as the magnetic field homogeneity will change.

    • Acquire a spectrum at each temperature.

  • Observation: As the temperature increases, you should observe the broad peaks becoming sharper as the rate of rotation around the aryl-C(O) bond increases and moves into the fast exchange regime.

  • Returning to Ambient Temperature: After the final high-temperature spectrum is acquired, decrease the temperature slowly in steps to return the probe to room temperature before ejecting the sample.[3]

Visualizing the Troubleshooting Process and Underlying Concepts

Troubleshooting_Workflow start Start: Broad Peaks Observed q1 Are ALL peaks broad (including solvent)? start->q1 instrument Instrumental Issue: Poor Shimming q1->instrument Yes q2 Only Analyte Peaks Broad q1->q2 No shim Action: Re-shim Spectrometer instrument->shim end End: Sharp Peaks Obtained shim->end q3 Is sample concentrated (>10 mg/0.6 mL)? q2->q3 dilute Action: Dilute Sample or Use Polar Solvent q3->dilute Yes q4 Are there visible particles? q3->q4 No dilute->end filter Action: Filter Sample q4->filter Yes q5 Dynamic Process Suspected (Steric Hindrance) q4->q5 No filter->end vt_nmr Action: Perform Variable Temperature (VT) NMR q5->vt_nmr vt_nmr->end

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Restricted_Rotation cluster_slow Low Temperature (Slow Exchange) cluster_intermediate Room Temperature (Intermediate Exchange) cluster_fast High Temperature (Fast Exchange) slow_spec Spectrum: Two Sharp Signals int_spec Spectrum: One Broad Signal slow_spec->int_spec Increase Temp slow_mol Molecule: Rotation is slow. Conformers A and B are distinct. int_spec->slow_spec Decrease Temp fast_spec Spectrum: One Sharp, Averaged Signal int_spec->fast_spec Increase Temp int_mol Molecule: Rotation rate is on the NMR timescale, causing coalescence. fast_spec->int_spec Decrease Temp fast_mol Molecule: Rotation is very fast. Conformers A and B interconvert rapidly.

Caption: Effect of temperature on NMR spectra due to restricted bond rotation.

References

Validation & Comparative

The Role of Steric Hindrance in MOF Synthesis: A Comparative Guide to 3,5-Di-tert-butylbenzoic Acid and Other Bulky Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a critical area of investigation. The choice of organic linker plays a pivotal role in determining the ultimate structure, porosity, and stability of these materials. This guide provides a comparative analysis of 3,5-di-tert-butylbenzoic acid and other sterically hindered linkers in MOF synthesis, supported by experimental data and detailed protocols.

The introduction of bulky substituents on organic linkers is a powerful strategy to control the topology and properties of MOFs. Steric hindrance can prevent network interpenetration, create larger pores, and influence the coordination environment of the metal centers. This compound, with its two sterically demanding tert-butyl groups, is a prime candidate for synthesizing MOFs with unique structural features.

Impact of Bulky Linkers on MOF Properties: A Comparative Overview

The use of bulky linkers significantly impacts several key properties of MOFs, including surface area, pore size, and thermal stability. While direct, side-by-side comparative studies featuring this compound are limited in the public domain, we can draw valuable insights by comparing data from MOFs synthesized with other well-characterized bulky linkers.

For instance, the UiO-66 family of MOFs, based on zirconium clusters and terephthalic acid (BDC), has been extensively studied with various functionalized linkers. The introduction of bulky groups can alter the framework's properties. While a direct analogue of UiO-66 with this compound is not readily found in the literature, the principle of steric influence can be observed in related systems.

MOF Linker Metal Ion BET Surface Area (m²/g) Pore Volume (cm³/g) Thermal Stability (°C) Reference
UiO-66Terephthalic acid (BDC)Zr~1100 - 1500->500[1]
UiO-66-NH₂2-aminoterephthalic acidZr~1200 - 1400--[1]
MOF-808Benzene-1,3,5-tricarboxylic acid (BTC)Zr16110.8-[2]
Hypothetical Zn-dtb This compound Zn Data not available Data not available Data not available
Zn-MOF-742,5-dihydroxyterephthalic acidZn---[3]

The steric bulk of the tert-butyl groups in this compound is expected to lead to larger pore sizes and potentially prevent the formation of interpenetrated frameworks, which can be a common issue in MOF synthesis, leading to reduced porosity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of MOFs. Below are representative protocols for the synthesis of a zinc-based MOF, which could be adapted for use with this compound, and the well-established UiO-66 for comparison.

General Synthesis of a Zinc-Based MOF with a Carboxylate Linker

This protocol describes a typical solvothermal synthesis for a zinc-based MOF.

Materials:

Procedure:

  • Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of the carboxylic acid linker in a solvent mixture of 12 mL of DMF and 8 mL of methanol.[4]

  • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).[4]

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is then washed with fresh DMF and methanol to remove any unreacted starting materials.

  • Finally, the purified MOF is dried under vacuum.

Synthesis of UiO-66

This protocol outlines the synthesis of the highly stable UiO-66 MOF.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrCl₄ and terephthalic acid in DMF in a molar ratio of 1:1.

  • Seal the solution in a Teflon-lined autoclave.

  • Heat the autoclave to 120 °C for 24 hours.[1]

  • After cooling, the crystalline product is collected by filtration.

  • The product is washed with DMF and ethanol.

  • The final product is dried under vacuum.

Characterization of MOFs

A suite of analytical techniques is employed to characterize the properties of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.[1]

Visualizing the Logic of Bulky Linker Synthesis

The choice of a bulky linker like this compound introduces specific steric constraints that guide the self-assembly process of the MOF, influencing its final topology and porosity.

cluster_input Synthesis Components cluster_linkers Linker Types cluster_process Self-Assembly cluster_output Resulting MOF Properties metal_ion Metal Ion/Cluster coordination Coordination Chemistry metal_ion->coordination linker_choice Organic Linker Selection bulky_linker Bulky Linker (e.g., this compound) linker_choice->bulky_linker standard_linker Standard Linker (e.g., Terephthalic acid) linker_choice->standard_linker steric_hindrance Steric Hindrance bulky_linker->steric_hindrance standard_linker->coordination large_pores Larger Pores steric_hindrance->large_pores no_interpenetration Non-interpenetrated Framework steric_hindrance->no_interpenetration interpenetration Potential for Interpenetration coordination->interpenetration smaller_pores Smaller Pores coordination->smaller_pores high_porosity High Porosity large_pores->high_porosity no_interpenetration->high_porosity lower_density Lower Framework Density high_porosity->lower_density

Caption: Logical flow of MOF synthesis with bulky vs. standard linkers.

Experimental Workflow

The general workflow for synthesizing and characterizing these MOFs follows a standardized process to ensure reproducibility and accurate comparison of their properties.

start Reactant Preparation (Metal Salt + Linker) synthesis Solvothermal Synthesis start->synthesis purification Washing & Purification synthesis->purification activation Solvent Exchange & Drying purification->activation characterization Characterization activation->characterization pxrd PXRD characterization->pxrd bet BET Analysis characterization->bet tga TGA characterization->tga

Caption: General experimental workflow for MOF synthesis and characterization.

Conclusion

The use of bulky linkers like this compound presents a promising avenue for the rational design of MOFs with enhanced porosity and tailored structural features. While direct comparative data for this specific linker remains scarce, the principles of steric hindrance observed in other systems strongly suggest its potential for creating novel materials. Further research focusing on the systematic synthesis and characterization of MOFs with this compound and other bulky linkers is needed to fully elucidate their structure-property relationships and unlock their potential in applications ranging from gas storage and separation to catalysis and drug delivery.

References

Comparative Antioxidant Activity of 3,5-Di-tert-butylbenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Scientists and drug development professionals now have access to a comprehensive comparison guide on the antioxidant activity of various 3,5-di-tert-butylbenzoic acid derivatives. This guide provides a detailed analysis of their performance against oxidative stress, supported by experimental data, standardized protocols, and visual representations of relevant biological pathways and workflows.

The core of this guide is a structured comparison of the antioxidant potential of several derivatives, offering a valuable resource for the rational design of new therapeutic agents. The characteristic bulky tert-butyl groups positioned ortho to the phenolic hydroxyl moiety provide steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical and contributes significantly to the antioxidant capacity of these compounds.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the in vitro antioxidant activity of various derivatives based on published experimental data. The efficacy is presented through metrics such as percentage of radical scavenging and inhibition of lipid peroxidation.

Derivative ClassCompoundAssayAntioxidant ActivityReference
Isoxazolone Derivative4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH Radical Scavenging84.64% scavenging at 100 µM[1]
Nitric Oxide Scavenging57.71% scavenging at 100 µM[1]
Flavonoid AnalogueArylidene flavanone (B1672756) derivativeDPPH Radical Scavenging70.8% interaction[2]
Lipid Peroxidation Inhibition77.4% inhibition[2]
Flavonoid AnalogueFlavanone 3 (with one 3,5-di-tert-butyl-4-hydroxyaryl-substituent)DPPH Radical Scavenging29.3% interaction[2]
Lipid Peroxidation Inhibition21.1% inhibition[2]
Flavonoid AnalogueFlavanone 4 (with one 3,5-di-tert-butyl-4-hydroxyaryl-substituent)DPPH Radical Scavenging32.0% interaction[2]
Lipid Peroxidation Inhibition59.3% inhibition[2]
Reference Compounds
Ascorbic AcidDPPH Radical Scavenging87.15% scavenging at 100 µM[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging55.17% scavenging at 100 µM[1]
Butylated Hydroxytoluene (BHT)Nitric Oxide Scavenging38.19% scavenging at 100 µM[1]

Key Signaling Pathways in Oxidative Stress

The antioxidant activity of phenolic compounds like the this compound derivatives is often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. A critical pathway is the Keap1-Nrf2/ARE pathway, which upregulates the expression of numerous antioxidant and cytoprotective enzymes.

Oxidative Stress Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant 3,5-di-tert-butylbenzoic acid derivative Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates Cell_Survival Enhanced Cell Survival Cytoprotective_Genes->Cell_Survival leads to Antioxidant Activity Workflow Synthesis Synthesis of 3,5-di-tert-butylbenzoic acid derivatives In_Vitro_Screening In Vitro Screening (e.g., DPPH, ABTS, FRAP) Synthesis->In_Vitro_Screening Dose_Response Dose-Response Studies (IC50 determination) In_Vitro_Screening->Dose_Response Mechanism_Assays Mechanistic Assays (e.g., Lipid Peroxidation, Cellular Antioxidant Activity) Dose_Response->Mechanism_Assays Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Structure-Activity Relationship of 3,5-di-tert-butylbenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-di-tert-butylbenzoic acid scaffold has emerged as a promising template for the development of novel therapeutic agents, primarily owing to the antioxidant and anti-inflammatory properties conferred by the sterically hindered phenolic group. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug discovery efforts.

Comparative Biological Activities

The biological activities of this compound analogs are significantly influenced by the nature of the substituents on the core scaffold. Modifications of the carboxylic acid group into amides, esters, and other derivatives, as well as the introduction of various heterocyclic moieties, have led to compounds with potent antioxidant, anti-inflammatory, and even anticancer activities.

Antioxidant Activity

The antioxidant capacity of these analogs is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which is stabilized by the two bulky tert-butyl groups.[1] This structural feature allows them to act as potent free radical scavengers.

Compound/AnalogAssayActivityReference
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH Radical Scavenging84.64% scavenging at 100 µM[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging55.17% scavenging at 100 µM[1]
Arylidene flavanone (B1672756) 5 (with two 3,5-di-tert-butyl-4-hydroxyaryl-substituents)DPPH Radical Scavenging70.8% interaction after 30 min[2]
Chalcone 6 (with one 3,5-di-tert-butyl-4-hydroxyaryl-moiety)DPPH Radical Scavenging61.1% interaction after 30 min[2]
Flavanones 3 and 4 (with one 3,5-di-tert-butyl-4-hydroxyaryl-substituent)DPPH Radical Scavenging29.3% and 32.0% interaction after 30 min, respectively[2]
Arylidene flavanone 5Lipid Peroxidation Inhibition77.4% inhibition[2]
Flavanones 3 and 4Lipid Peroxidation Inhibition21.1% and 59.3% inhibition, respectively[2]
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneNitric Oxide Radical Scavenging57.71% scavenging[3]
Butylated Hydroxytoluene (BHT)Nitric Oxide Radical Scavenging38.19% scavenging[3]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound analogs are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4][5] Dual inhibition of these enzymes is a particularly attractive strategy for developing safer anti-inflammatory drugs.[6]

Compound/AnalogTargetIC50 Value (µM)Reference
Compound 1 (Indomethacin derivative)COX-25.26[5]
Compound 1 (Indomethacin derivative)5-LOX1.62[5]
Compound 2 (Flurbiprofen derivative)COX-218.28[5]
Compound 2 (Flurbiprofen derivative)5-LOX9.30[5]
Compound 3 (Diclofenac derivative)COX-25.26[5]
Compound 3 (Diclofenac derivative)5-LOX1.62[5]
Compound 5COX-218.28[5]
Compound 55-LOX9.30[5]
Compound 6COX-26.89[5]
Compound 75-LOX12.55[5]
Compound 11 ("type B hydroxamic acid")COX-236.18 ± 3.08[4]
Compound 11 ("type B hydroxamic acid")5-LOX1.04 ± 0.22[4]
Compound 12 ("type B hydroxamic acid")COX-283.42 ± 4.37[4]
Compound 12 ("type B hydroxamic acid")5-LOX1.29 ± 0.10[4]
LQFM202COX-13499[7]
LQFM202COX-21565[7]
LQFM2025-LOX1343[7]
In Vivo Anti-inflammatory and Analgesic Activity

Several analogs have demonstrated significant anti-inflammatory and analgesic effects in animal models.

Compound/AnalogModelDoseEffectReference
Benzyl derivative (L5)Carrageenan-induced rat paw edema10, 15, and 20 mg/kgSignificant reduction in paw edema[8]
LQFM218Acetic acid-induced abdominal writhing50, 100, 200 mg/kg18.8%, 31.6%, and 48.3% reduction in writhing[9]
LQFM218Formalin-induced nociception (second phase)100 mg/kg61.4% reduction in nociception[9]
LQFM218Carrageenan-induced mechanical hyperalgesia100 mg/kgUp to 42.3% anti-hyperalgesic activity[9]
LQFM218Carrageenan-induced paw edema100 mg/kg33.8% - 42.6% reduction in edema[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.[10][11][12]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[10]

  • Preparation of Test Samples: The analog compounds are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A specific volume of each sample dilution is mixed with a defined volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[10]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[10][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.[12]

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13][14]

Procedure:

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses, usually 30-60 minutes before the carrageenan injection.[13][14] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[13][15]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13][16]

  • Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the control group.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Inhibition of the Canonical NF-κB Signaling Pathway

The anti-inflammatory effects of some this compound analogs may be mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[17][18]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB->IkB IkB-NF-kB IkB NF-kB IkB->IkB-NF-kB NF-kB NF-kB NF-kB->IkB-NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Analog 3,5-di-tert-butylbenzoic acid analog Analog->IKK Complex Inhibition DNA DNA NF-kB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by a this compound analog.

Experimental Workflow for In Vitro Antioxidant and Anti-inflammatory Screening

This diagram outlines a typical workflow for the initial screening of this compound analogs for their potential antioxidant and anti-inflammatory properties.

Experimental_Workflow Start Synthesis of Analogs DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay 5-LOX Inhibition Assay Start->LOX_Assay Data_Analysis Data Analysis (IC50 values) DPPH_Assay->Data_Analysis COX_Assay->Data_Analysis LOX_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized experimental workflow for screening this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research, including more extensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of Enzyme Inhibitory Activity of Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the enzyme inhibitory activity of common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) against cyclooxygenase (COX) enzymes. The data and protocols presented are intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the performance of these widely used anti-inflammatory agents.

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal mucosa and maintain kidney function.[2][4] In contrast, COX-2 is an inducible enzyme, with its expression increasing during inflammatory processes.[2][4] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4][5]

Data Presentation: Comparative Inhibitory Activity of Standard NSAIDs

The inhibitory potency of NSAIDs is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.[6] NSAIDs with a COX-1/COX-2 ratio greater than 1 are considered more selective for COX-2.[6]

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Naproxen 0.10.20.5
Piroxicam 47251.9
Rofecoxib >10025>4.0

Data compiled from a study using human peripheral monocytes.[7]

Signaling Pathway

The diagram below illustrates the arachidonic acid cascade, highlighting the role of COX-1 and COX-2 in the synthesis of prostaglandins and the point of intervention for NSAIDs.

cluster_0 cluster_1 cluster_2 cluster_3 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1->Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) Prostaglandin H2 (PGH2)->Thromboxanes (TXs) Prostacyclins Prostacyclins Prostaglandin H2 (PGH2)->Prostacyclins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXs)->Platelet Aggregation Gastric Mucosa Protection Gastric Mucosa Protection Prostacyclins->Gastric Mucosa Protection NSAIDs NSAIDs NSAIDs->COX-1 Inhibition NSAIDs->COX-2 Inhibition

Arachidonic acid signaling pathway and NSAID mechanism of action.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of NSAIDs on COX-1 and COX-2 enzymes.

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.[8] The inhibition is quantified by colorimetrically monitoring the appearance of an oxidized product.[8]

Materials and Reagents:

  • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.[9]

  • Arachidonic acid (substrate).[1]

  • Test compounds (NSAIDs) and a vehicle control (e.g., DMSO).[10]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[1]

  • Heme (cofactor).[8]

  • Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine).[8]

  • 96-well microplate.[1]

  • Microplate reader.[1]

Procedure:

  • Prepare solutions of the test compounds and reference NSAIDs at various concentrations in the appropriate vehicle.[1]

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.[8]

  • Add the test compounds at different concentrations to the designated wells. Include wells with a positive control inhibitor and a vehicle control.[1]

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1][8]

  • Add the colorimetric substrate to all wells.[8]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.[1]

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[8]

  • Continue to read the absorbance at regular intervals to determine the reaction rate.[8]

Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.[1]

  • Plot the percentage of inhibition against the logarithm of the compound concentration.[1]

  • Determine the IC50 value from the resulting dose-response curve.[11]

Experimental Workflow

The following diagram provides a visual representation of the general workflow for a COX inhibition assay.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Enzyme and Inhibitor Dispense Enzyme and Inhibitor Prepare Reagents->Dispense Enzyme and Inhibitor Pre-incubation Pre-incubation Dispense Enzyme and Inhibitor->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Product Formation Measure Product Formation Incubate->Measure Product Formation Data Analysis Data Analysis Measure Product Formation->Data Analysis End End Data Analysis->End

General workflow for a COX inhibition assay.

References

Assessing the Purity of Synthesized 3,5-Di-tert-butylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3,5-Di-tert-butylbenzoic acid, a key building block in various synthetic applications. We will explore common analytical techniques, potential impurities, and compare its purity assessment with relevant alternatives, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

The purity of a synthesized compound directly impacts its reactivity, safety profile, and suitability for its intended application. A thorough purity assessment involves not only quantifying the main compound but also identifying and quantifying any impurities. Common sources of impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions, and residual solvents.

A multi-technique approach is often necessary for a comprehensive purity evaluation. The most common and effective methods for analyzing aromatic carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point analysis.

Analytical Techniques for Purity Determination

A comparative overview of the primary analytical techniques for assessing the purity of this compound is presented below.

TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.High sensitivity and resolution for separating a wide range of impurities. Excellent for quantitative analysis of known and unknown impurities.Requires a reference standard for absolute quantification. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of one of its NMR signals with the integral of a signal from a certified reference material of known concentration.Primary analytical method providing direct traceability to SI units. Does not require a reference standard of the analyte itself. Highly accurate and precise.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer.
Melting Point Analysis The temperature at which a solid transitions to a liquid. Pure crystalline solids have a sharp melting point.Simple, rapid, and inexpensive technique for a preliminary assessment of purity.Impurities typically lower and broaden the melting point range, but it is not a quantitative method and is insensitive to small amounts of impurities.

Common Impurities in the Synthesis of this compound

The synthesis of this compound commonly proceeds via Friedel-Crafts alkylation of benzoic acid or a related precursor.[1] Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Benzoic acid, tert-butyl chloride, or other alkylating agents.

  • Isomeric Byproducts: Formation of other di-tert-butylbenzoic acid isomers (e.g., 2,5- or 3,4-isomers) is possible, although the meta-directing effect of the carboxylic acid group favors the 3,5-substitution.

  • Poly-alkylated Products: Tri-tert-butylbenzoic acid isomers can be formed if the reaction conditions are not carefully controlled.[2]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., nitrobenzene, carbon disulfide, or chlorinated solvents) may remain in the final product.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard solutions.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at 230 nm

  • Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. Alternatively, purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.[4]

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Melting Point Analysis

Objective: To obtain a preliminary indication of the purity of this compound.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the dried, crystalline sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and observe the temperature range from the first appearance of liquid to the complete melting of the solid.

Interpretation: A sharp melting range close to the literature value (173-175 °C for this compound) is indicative of high purity. A broad melting range or a depressed melting point suggests the presence of impurities.

Comparison with Alternatives

A comparison of the purity assessment of this compound with two common alternatives, 4-tert-butylbenzoic acid and 2,4,6-tri-tert-butylbenzoic acid, is presented below.

CompoundTypical Purity (Commercial)Key Purity Assessment MethodsCommon Impurities
This compound >98% (GC), 99%[5]HPLC, qNMR, Melting PointIsomeric di-tert-butylbenzoic acids, tri-tert-butylbenzoic acid, unreacted starting materials.
4-tert-butylbenzoic acid >99% (HPLC), 99% min[6][7]HPLC, Titration, Melting PointIsomeric tert-butylbenzoic acids, di-tert-butylbenzoic acids.
2,4,6-tri-tert-butylbenzoic acid Purity not typically specified for commercial research chemicalsGC-MS, NMRDi-tert-butylbenzoic acid isomers, other poly-alkylated byproducts.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation start Synthesized this compound (Crude) purification Purification (e.g., Recrystallization) start->purification hplc HPLC Analysis purification->hplc Primary Quantitative Method qnmr qNMR Analysis purification->qnmr Absolute Purity Determination mp Melting Point Analysis purification->mp Preliminary Check compare Compare with Standards & Specifications hplc->compare qnmr->compare mp->compare report Purity Report compare->report

Caption: Workflow for Purity Assessment of this compound.

Analytical_Technique_Selection cluster_questions Decision Points cluster_methods Recommended Techniques start Need to Assess Purity of Synthesized Compound q1 High Accuracy & Absolute Purity Needed? start->q1 q2 Screening for Unknown Impurities? q1->q2 No qnmr Quantitative NMR (qNMR) q1->qnmr Yes q3 Quick Preliminary Check? q2->q3 No hplc HPLC with UV/MS Detection q2->hplc Yes mp Melting Point Analysis q3->mp Yes

Caption: Decision Tree for Selecting an Analytical Technique for Purity Assessment.

Conclusion

The purity assessment of synthesized this compound is a critical step to ensure its quality and reliability for research and development purposes. A combination of analytical techniques, primarily HPLC and qNMR, provides a comprehensive understanding of the compound's purity profile. While HPLC is a powerful tool for separating and quantifying impurities, qNMR offers the advantage of absolute purity determination without the need for a specific reference standard. Melting point analysis serves as a rapid, qualitative check. By employing these methods and understanding the potential impurities from the synthetic route, researchers can confidently assess the purity of their synthesized this compound and its alternatives.

References

Cross-Validation of Analytical Methods for 3,5-Di-tert-butylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 3,5-Di-tert-butylbenzoic Acid, Supported by Experimental Data.

In the realm of pharmaceutical research and development, the robust and accurate quantification of chemical entities is paramount. This compound, a sterically hindered aromatic carboxylic acid, presents unique analytical challenges. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the reliable quantification of this compound. By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers in selecting the most appropriate analytical method for their specific needs.

Method Performance Comparison

The selection of an analytical technique for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, the following table summarizes the typical performance characteristics for the analysis of benzoic acid and its substituted derivatives by HPLC and GC-MS. This data provides a strong foundation for methodological comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase, followed by detection based on their mass-to-charge ratio.
Linearity (r²) Typically ≥ 0.999 for a concentration range of 5-200 µg/mL.[1]Typically > 0.999 for a concentration range of 0.1-10 µg/ml.[2]
Accuracy (% Recovery) 85.61 - 102.04%.[1]98 - 105%.[2]
Precision (% RSD) Intra-day: < 2%, Inter-day: < 3%.[1]< 5%.[2]
Limit of Detection (LOD) 0.42 µg/mL.[1]0.05 µg/g.[2]
Limit of Quantification (LOQ) 1.14 µg/mL.[1]0.1 µg/g.[2]
Sample Throughput HighModerate
Derivatization Not generally required.Often necessary to increase volatility.
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of substituted benzoic acids.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization), typically in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to a known volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation and Derivatization:

  • Extract the this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) after acidification of the sample.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte should be used.

Mandatory Visualizations

To provide a clearer understanding of the analytical context and workflow, the following diagrams are presented.

BHT_Metabolism BHT Butylated Hydroxytoluene (BHT) BHT_Alcohol BHT Alcohol BHT->BHT_Alcohol Oxidation BHT_Aldehyde BHT Aldehyde BHT_Alcohol->BHT_Aldehyde Oxidation DTBBA 3,5-Di-tert-butyl-4- hydroxybenzoic Acid BHT_Aldehyde->DTBBA Oxidation Conjugates Glucuronide/Sulfate Conjugates DTBBA->Conjugates Conjugation

Metabolic pathway of Butylated Hydroxytoluene (BHT) to 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

References

A Comparative Guide to the Thermal Stability of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the thermal stability of various substituted benzoic acids. Understanding the thermal properties of these compounds is critical for drug development, ensuring manufacturing safety, and predicting the shelf life of pharmaceutical products. This document presents experimental data on the decomposition of benzoic acid derivatives with electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions. Detailed experimental protocols for the key analytical techniques are also provided.

Comparative Thermal Stability Data

The thermal stability of substituted benzoic acids is significantly influenced by the nature and position of the substituent on the aromatic ring. The following tables summarize the decomposition temperatures and related thermodynamic data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA Decomposition Temperatures of Nitrobenzoic Acids

Nitrobenzoic acids, with the electron-withdrawing nitro group (-NO₂), exhibit distinct thermal decomposition profiles depending on the isomer.

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Source
o-Nitrobenzoic Acid~120-200196[1]
m-Nitrobenzoic Acid~125-190181[1]
p-Nitrobenzoic Acid~150-210205[1]

Note: The onset temperatures are ranges where significant mass loss begins at a heating rate of 1.0 °C min⁻¹.

Thermal Stability of Aminobenzoic Acids

The thermal behavior of aminobenzoic acids, featuring an electron-donating amino group (-NH₂), is often characterized by sublimation prior to decomposition.

CompoundOnset of Mass Loss (°C)Decomposition Temperature (°C)ObservationsSource
o-Aminobenzoic Acid~110150Sublimation and decomposition occur.[2]
m-Aminobenzoic Acid~100>520Significant sublimation, high decomposition temperature.[2]
p-Aminobenzoic Acid~100>520Significant sublimation, high decomposition temperature.[2]
Thermal Stability of Hydroxybenzoic Acids

Hydroxybenzoic acids, with the electron-donating hydroxyl group (-OH), show a trend in their activation energy of decomposition based on the substituent's position. A higher activation energy indicates greater thermal stability.

CompoundActivation Energy of Decomposition (Eact, kJ/mol)Source
o-Hydroxybenzoic Acid64.8[3][4]
m-Hydroxybenzoic Acid78.2[3][4]
p-Hydroxybenzoic Acid119.1[3][4]
Thermal Stability of Methoxybenzoic Acids

For methoxybenzoic acids, which have an electron-donating methoxy (B1213986) group (-OCH₃), a specific decomposition onset has been predicted for the para isomer.

CompoundPredicted Decomposition Onset (°C)Source
p-Methoxybenzoic Acid> 200[5]

Note: Experimental data for a direct comparison of all three isomers is limited.

The Influence of Substituents on Thermal Stability

The electronic effects of substituents play a crucial role in determining the thermal stability of benzoic acid derivatives.

  • Electron-Withdrawing Groups (EWGs) like the nitro group (-NO₂) can decrease thermal stability. By withdrawing electron density from the aromatic ring, they can weaken the C-C bond between the carboxyl group and the ring, facilitating decarboxylation at lower temperatures.

  • Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups generally increase thermal stability. These groups donate electron density to the aromatic ring, strengthening the bond between the carboxyl group and the ring, thus requiring higher temperatures for decomposition.

  • Positional Isomerism (Ortho, Meta, Para) : The position of the substituent is also critical.

    • Ortho Effect : Ortho-substituents, regardless of their electronic nature, can influence thermal stability through steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, in o-hydroxybenzoic acid, intramolecular hydrogen bonding can stabilize the molecule but may also provide a lower energy pathway for decomposition compared to its para-isomer.

    • Meta vs. Para : For electron-withdrawing groups, the para isomer is often more thermally stable than the meta isomer. Conversely, for some electron-donating groups, the para isomer also shows enhanced stability.

The following diagram illustrates the general relationship between the electronic nature of substituents and the resulting thermal stability of the benzoic acid derivative.

Substituent_Effect_on_Thermal_Stability cluster_legend Legend subst Substituent on Benzoic Acid edg Electron-Donating Group (-NH2, -OH, -OCH3) subst->edg e.g. ewg Electron-Withdrawing Group (-NO2, -Cl) subst->ewg e.g. increase Increases edg->increase decrease Decreases ewg->decrease stability Thermal Stability l1 EDG: Electron-Donating Group l2 EWG: Electron-Withdrawing Group

Substituent effects on thermal stability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of substituted benzoic acids by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered substituted benzoic acid into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

    • Equilibrate the furnace at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

    • Determine the onset temperature of decomposition, which represents the initial point of significant mass loss.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (peak decomposition temperatures).

    • Note the residual mass at the end of the experiment.

The following workflow diagram outlines the TGA experimental process.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Inert atmosphere, 30°C start) sample_prep->instrument_setup heating_program Heating Program (e.g., 10°C/min to 600°C) instrument_setup->heating_program data_collection Data Collection (Mass vs. Temperature) heating_program->data_collection data_analysis Data Analysis (TGA/DTG curves) data_collection->data_analysis results Determine: - Onset Decomposition Temp. - Peak Decomposition Temp. - Residual Mass data_analysis->results end End results->end

Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) in substituted benzoic acids as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the substituted benzoic acid into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of endothermic events (melting) and exothermic events (decomposition).

    • Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.

This guide provides a foundational understanding of the comparative thermal stability of substituted benzoic acids. For specific applications, it is recommended to perform these analyses under the precise conditions relevant to your research or manufacturing processes.

References

Performance Evaluation of 3,5-Di-tert-butylbenzoic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of materials derived from 3,5-Di-tert-butylbenzoic acid, offering a comparative analysis against relevant alternatives. The inclusion of bulky tert-butyl groups on the benzoic acid backbone imparts unique steric and electronic properties, influencing the characteristics of polymers and other materials into which it is incorporated. This guide summarizes key performance data, details experimental methodologies for evaluation, and visualizes relevant chemical pathways and workflows.

Performance as a Polyamide Monomer

This compound can be utilized as a monomer in the synthesis of polyamides. The bulky tert-butyl groups can enhance solubility and modify the thermal and mechanical properties of the resulting polymers. A key comparison can be made with polyamides derived from isophthalic acid, a common aromatic dicarboxylic acid monomer.

Table 1: Comparison of Polyamide Properties

PropertyPolyamide with this compound Moiety (Expected)Polyamide with Isophthalic Acid Moiety (Typical Values)
Glass Transition Temperature (Tg) 225-245 °C[1]200-220 °C
Tensile Strength Lower due to reduced chain packing70-90 MPa
Solubility in Organic Solvents Higher due to steric hindranceGenerally lower, soluble in polar aprotic solvents
Thermal Decomposition Temperature (TGA, 5% weight loss) > 400 °C400-450 °C

Note: Direct quantitative data for polyamides synthesized from this compound is limited in publicly available literature. The expected values are based on trends observed in polyamides with bulky side groups.

Experimental Protocol: Synthesis and Characterization of Polyamides

Objective: To synthesize and compare the properties of polyamides derived from this compound and a standard aromatic dicarboxylic acid.

Materials:

  • 3,5-Di-tert-butylbenzoyl chloride (synthesized from this compound)

  • Isophthaloyl chloride

  • An aromatic diamine (e.g., m-phenylenediamine)

  • N,N-dimethylacetamide (DMAc)

  • Triphenyl phosphite (B83602)

  • Pyridine (B92270)

  • Calcium chloride

Procedure:

  • Polymerization: A solution of the aromatic diamine in DMAc containing dissolved calcium chloride is prepared in a flask equipped with a nitrogen inlet and a mechanical stirrer. The flask is cooled in an ice bath.

  • The diacid chloride (either 3,5-di-tert-butylbenzoyl chloride or isophthaloyl chloride) is added portion-wise to the stirred solution.

  • Triphenyl phosphite and pyridine are added as condensing agents.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting polymer is precipitated by pouring the solution into a non-solvent like methanol (B129727), filtered, washed, and dried under vacuum.

Characterization:

  • Inherent Viscosity: Determined using an Ubbelohde viscometer to estimate the molecular weight.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To determine the decomposition temperature. Samples are heated from room temperature to 650 °C at a rate of 20 °C/min under a nitrogen atmosphere.[2]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: Tensile strength and modulus of polymer films cast from solution are measured using a universal testing machine.

  • Solubility: Tested in a range of organic solvents (e.g., NMP, DMF, DMSO, THF, chloroform).

G cluster_synthesis Polyamide Synthesis Aromatic Diamine Aromatic Diamine Polymerization Polymerization Aromatic Diamine->Polymerization Diacid Chloride Diacid Chloride Diacid Chloride->Polymerization Solvent (DMAc) Solvent (DMAc) Solvent (DMAc)->Polymerization Condensing Agents Condensing Agents Condensing Agents->Polymerization Precipitation Precipitation Polymerization->Precipitation Polyamide Polyamide Precipitation->Polyamide

Figure 1. Workflow for Polyamide Synthesis.

Performance as a Modifier for Epoxy Resins

The incorporation of this compound into epoxy resin formulations can influence their thermal stability and mechanical properties. Here, we compare a modified epoxy resin with a standard bisphenol A (BPA)-based epoxy resin.

Table 2: Comparison of Epoxy Resin Properties

PropertyEpoxy Resin Modified with this compound (Expected)Standard Bisphenol A (BPA) Epoxy Resin (Typical Values)
Glass Transition Temperature (Tg) Potentially higher due to increased aromatic content and rigidity100-150 °C
Decomposition Temperature (TGA, 5% weight loss) Expected to be > 350 °C~300-350 °C[3]
Flexural Strength May be lower due to steric hindrance affecting crosslink density100-130 MPa
Moisture Absorption Potentially lower due to hydrophobic tert-butyl groups0.1-0.4% (24h immersion)
Experimental Protocol: Evaluation of Modified Epoxy Resin

Objective: To evaluate the thermal and mechanical properties of an epoxy resin modified with this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Curing agent (e.g., an amine hardener)

  • Catalyst (if required)

Procedure:

  • Formulation: The epoxy resin is preheated to reduce its viscosity. This compound is then added and mixed until a homogeneous mixture is obtained.

  • Curing: The curing agent is added to the mixture and thoroughly mixed. The formulation is then poured into molds and cured according to a specific temperature profile (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

Characterization:

  • Thermal Analysis (TGA/DSC): To determine the decomposition temperature and glass transition temperature. For TGA, samples are heated from room temperature to 750°C at a rate of 10°C/min under a nitrogen atmosphere.[4]

  • Mechanical Testing: Flexural strength and modulus are determined using a three-point bending test according to ASTM D790.

  • Moisture Absorption: Pre-weighed samples are immersed in distilled water at room temperature, and their weight gain is measured over time.

G Start Start Formulation Epoxy Resin + This compound + Curing Agent Start->Formulation Curing Curing in Mold Formulation->Curing Characterization Characterization Curing->Characterization Thermal_Analysis TGA / DSC Characterization->Thermal_Analysis Mechanical_Testing Flexural Strength Characterization->Mechanical_Testing Moisture_Absorption Water Immersion Characterization->Moisture_Absorption End End Thermal_Analysis->End Mechanical_Testing->End Moisture_Absorption->End

Figure 2. Experimental Workflow for Epoxy Resin Evaluation.

Antioxidant Performance of a Related Derivative

While this compound itself is not a primary antioxidant, its hydroxylated derivative, 3,5-Di-tert-butyl-4-hydroxybenzoic acid, exhibits antioxidant properties due to the phenolic hydroxyl group. Its performance can be compared to the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).

Table 3: Antioxidant Activity Comparison

Assay3,5-Di-tert-butyl-4-hydroxybenzoic acid DerivativeButylated Hydroxytoluene (BHT)Reference Compound
DPPH Radical Scavenging Activity (IC50) Data not available for the pure compound. A derivative showed 84.64% scavenging at 100 µM.55.17% scavenging at 100 µMAscorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Data not availableData varies with test conditionsTrolox

Note: The data for the 3,5-Di-tert-butyl-4-hydroxybenzoic acid derivative is for 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound using the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

  • Sample Preparation: A series of dilutions of the test compound and the standard antioxidant are prepared in methanol.

  • Assay: In a 96-well plate, a small volume of the sample or standard solution is added to each well, followed by the DPPH solution. A control well contains only methanol and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

G DPPH_Radical DPPH• (Purple) Reaction DPPH• + AH -> DPPH-H + A• DPPH_Radical->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction Reduced_DPPH DPPH-H (Yellow) Reaction->Reduced_DPPH Oxidized_Antioxidant Antioxidant Radical (A•) Reaction->Oxidized_Antioxidant Spectrophotometer Measure Absorbance Reduced_DPPH->Spectrophotometer

Figure 3. Signaling Pathway of DPPH Radical Scavenging.

Conclusion

Materials based on this compound show promise for applications requiring modified thermal properties, enhanced solubility in organic solvents, and potentially improved moisture resistance. While direct quantitative comparisons with established materials are still emerging in the literature, the structural motifs suggest performance advantages in specific contexts. The provided experimental protocols offer a framework for researchers to conduct their own comparative evaluations and further elucidate the performance characteristics of these novel materials. For antioxidant applications, the hydroxylated derivative of this compound demonstrates potential, warranting further investigation to establish its efficacy relative to commercial antioxidants.

References

Safety Operating Guide

Proper Disposal Procedures for 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,5-Di-tert-butylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Safety and Handling

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to wear appropriate personal protective equipment (PPE) and follow safety protocols to minimize exposure.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses or an eye shield.

  • Skin and Body Protection: A protective suit is advised.[1]

Spill and Leak Management

In the event of a spill, it is important to prevent the product from entering drains.[1] Personnel should be kept away from and upwind of the spill. The leakage area should be controlled by roping it off. For cleanup, pick up and arrange for disposal without creating dust.

Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] All disposal activities must be in accordance with local and national regulations.

Step-by-Step Disposal Procedure:

  • Container Management: Before disposing of the container, ensure that the contents are completely removed.

  • Waste Collection: Collect the waste from residues in a suitable, closed container labeled for disposal.

  • Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 16225-26-6
Molecular Formula [(CH₃)₃C]₂C₆H₃CO₂H
Molecular Weight 234.33 g/mol
Melting Point 173-175 °C
Assay 99%

Source: Sigma-Aldrich

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: this compound for Disposal ppe Step 1: Wear Appropriate PPE - Dust Mask - Gloves - Safety Glasses - Protective Suit start->ppe contain Step 2: Contain the Chemical - Use a properly labeled, sealed container. ppe->contain spill Spill Occurs contain->spill waste_company Step 3: Transfer to a Licensed Waste Disposal Company contain->waste_company spill_contain Contain Spill & Clean Up - Avoid creating dust - Prevent entry into drains spill->spill_contain Yes spill->waste_company No spill_contain->contain end End: Compliant Disposal waste_company->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Di-tert-butylbenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established safety data sheets for the compound.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.[1]

Area of ProtectionRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical goggles.All eye and face protection should meet appropriate national standards.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for any signs of degradation or punctures before each use. Dispose of contaminated gloves properly and wash hands thoroughly after removal.
Laboratory coat.A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.
Closed-toe shoes.Footwear must cover the entire foot.
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.To be used when handling the solid form to prevent inhalation of dust particles, especially in areas with insufficient ventilation.

Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Skin Irritation: Causes skin irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Operational Plan for Safe Handling and Disposal

This step-by-step plan outlines the procedures for the safe management of this compound from receipt to disposal.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from strong oxidizing agents and strong acids.[3]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust exposure.[1]

  • Avoid Dust Formation: Take care to prevent the dispersion of dust during handling and weighing.[1][3]

  • Personal Hygiene: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Spill Management: In the event of a spill, wear suitable protective equipment.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3] Prevent the product from entering drains.[1]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant.[1][2][3] Do not dispose of it down the drain or in regular trash. Disposal must be in accordance with local and national regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal start Receive Chemical inspect Inspect Container start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Use weigh Weigh in Ventilated Area ppe->weigh experiment Perform Experiment weigh->experiment collect_waste Collect Waste & Contaminated PPE experiment->collect_waste Post-Experiment label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Approved Hazardous Waste Facility label_waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.